N3-Pen-Dtpp
Description
The exact mass of the compound this compound is 281.11240398 g/mol and the complexity rating of the compound is 521. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-(5-azidopentanoyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O4/c1-15-9(18)8(10(19)16(2)11(15)20)7(17)5-3-4-6-13-14-12/h18H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDYGNXJSVZCSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C(=O)CCCCN=[N+]=[N-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Mechanism of N3-Pen-Dtpp in Click Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry, offers a powerful tool for molecular ligation in various scientific disciplines. This technical guide delves into the mechanism of a specific click chemistry reagent, N3-Pen-Dtpp, providing a comprehensive overview for its application in research and drug development.
The Core Reagent: this compound
This compound is a bifunctional molecule designed for click chemistry applications. While its exact structure is not widely published in peer-reviewed literature, its chemical formula, C₁₁H₁₅N₅O₄, and its name suggest a composition of three key moieties: an azide group (N₃) for the click reaction, a penicillamine (Pen) scaffold, and a derivative of a diphenylphosphino-containing ligand, likely related to N,N-bis(diphenylphosphino)propylamine (Dtpp).
The azide group is the reactive handle that participates in the cycloaddition reaction with an alkyne-containing molecule. The penicillamine backbone provides a chiral scaffold and potential for further functionalization. The diphenylphosphino-containing component may serve to modulate the reagent's solubility, stability, or to chelate the copper catalyst, potentially influencing the reaction kinetics.
Based on the molecular formula and the constituent parts suggested by its name, a plausible structure for this compound is presented below. It is important to note that this structure is inferred and awaits definitive confirmation through spectroscopic analysis from the manufacturer or in peer-reviewed literature.
Inferred Structure of this compound:
Caption: Inferred chemical structure of this compound.
The Mechanism of CuAAC with this compound
The reaction of this compound with an alkyne-functionalized molecule proceeds through the well-established Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism. This reaction is characterized by its high efficiency, specificity, and biocompatibility under aqueous conditions.[1]
The catalytic cycle can be summarized in the following key steps:
-
Formation of Copper(I)-Acetylide: The active catalyst, Cu(I), is generated in situ from a Cu(II) salt (e.g., CuSO₄) by a reducing agent, most commonly sodium ascorbate. The Cu(I) ion then coordinates with the terminal alkyne of the reaction partner to form a copper(I)-acetylide intermediate.
-
Coordination of the Azide: The azide group of this compound then coordinates to the copper center of the copper(I)-acetylide complex.
-
Cycloaddition: A [3+2] cycloaddition reaction occurs between the coordinated azide and the acetylide, leading to the formation of a six-membered copper-containing intermediate.
-
Rearrangement and Protonolysis: This intermediate rapidly rearranges to a more stable five-membered triazole ring coordinated to the copper atom. Subsequent protonolysis releases the 1,4-disubstituted triazole product and regenerates the Cu(I) catalyst, allowing it to re-enter the catalytic cycle.
Caption: Catalytic cycle of the CuAAC reaction involving this compound.
Quantitative Data Summary
| Parameter | Typical Range/Value | Expected Outcome with this compound | Reference |
| Reactant Concentration | 10 µM - 10 mM | Higher concentrations lead to faster reaction rates. | General CuAAC Literature |
| Cu(II) Catalyst | 1 - 10 mol% | Effective catalysis at low concentrations. | General CuAAC Literature |
| Reducing Agent (Sodium Ascorbate) | 2 - 5 equivalents to Cu(II) | Ensures sufficient Cu(I) for catalysis. | General CuAAC Literature |
| Ligand (e.g., THPTA, TBTA) | 1 - 5 equivalents to Cu(II) | Accelerates the reaction and protects biomolecules. | [2] |
| Solvent | Aqueous buffers (PBS, Tris), DMSO, DMF | High yields expected in a variety of solvents. | [3] |
| Temperature | Room Temperature (20-25 °C) | Efficient reaction at ambient temperatures. | [3] |
| pH | 6.5 - 8.5 | Robust reaction within a physiological pH range. | General CuAAC Literature |
| Reaction Time | 30 minutes - 12 hours | Dependent on reactant concentrations and catalyst system. | [3] |
| Typical Yield | > 90% | High to quantitative yields are expected. |
Experimental Protocols
The following are generalized protocols for performing a CuAAC reaction with this compound for the bioconjugation of a protein. These should be optimized for specific applications.
Materials
-
This compound
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Copper-chelating ligand (e.g., THPTA or TBTA) stock solution (e.g., 50 mM in water or DMSO)
-
Degassed buffers
-
Reaction tubes
Experimental Workflow
Caption: General experimental workflow for bioconjugation using this compound.
Detailed Protocol for Protein Bioconjugation
This protocol is a starting point and should be optimized for the specific protein and alkyne modification.
-
Prepare the Reaction Mixture:
-
In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-10 mg/mL in a degassed buffer (e.g., PBS).
-
Add this compound to a final concentration that is in 2-10 fold molar excess over the protein.
-
-
Prepare the Catalyst Premix:
-
In a separate tube, mix the CuSO₄ stock solution and the ligand stock solution in a 1:5 molar ratio. For example, mix 2.5 µL of 20 mM CuSO₄ with 12.5 µL of 50 mM THPTA.
-
-
Initiate the Reaction:
-
Add the catalyst premix to the protein-N3-Pen-Dtpp mixture.
-
Add the freshly prepared sodium ascorbate stock solution to the reaction mixture. A final concentration of 1-5 mM is typically sufficient.
-
Gently mix the components.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
-
Purification:
-
Remove the excess reagents and catalyst by a suitable method such as size-exclusion chromatography, dialysis, or affinity chromatography.
-
-
Analysis:
-
Confirm the successful conjugation and purity of the product using SDS-PAGE (observing a band shift), UV-Vis spectroscopy (if either component has a chromophore), and mass spectrometry to determine the final mass of the conjugate.
-
Conclusion
This compound is a valuable reagent for click chemistry, enabling the efficient and specific conjugation of molecules through the robust CuAAC reaction. While the precise structural details and specific kinetic data for this particular reagent require further investigation, the fundamental principles of its mechanism are well-understood within the context of click chemistry. The provided protocols and data summary offer a solid foundation for researchers to incorporate this compound into their experimental designs for applications ranging from bioconjugation and drug delivery to materials science. As with any chemical reaction, optimization of the reaction conditions for each specific application is crucial for achieving the desired outcome.
References
The Role of N3-Pen-Dtpp in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry," has revolutionized the field of bioconjugation and drug development due to its high efficiency, specificity, and biocompatibility.[1][2][3] At the heart of this powerful ligation technique are specialized reagents designed for seamless integration into complex molecular architectures. This technical guide provides an in-depth exploration of N3-Pen-Dtpp, a click chemistry reagent featuring a terminal azide group, and its pivotal role in CuAAC reactions.[4][5] This document will detail the mechanistic underpinnings of the CuAAC reaction, provide representative experimental protocols, and present quantitative data relevant to the broader class of CuAAC reactions, which can be extrapolated for the use of this compound.
This compound: A Versatile Azide-Containing Reagent
This compound is a chemical entity that incorporates an azide (-N3) functional group, rendering it a prime substrate for CuAAC reactions. Its structure is designed to be readily incorporated into various molecules, including peptides, proteins, and other biomolecules, for subsequent conjugation with alkyne-containing partners. One of its key applications lies in its use as a linker in the development of Antibody-Drug Conjugates (ADCs), where it facilitates the attachment of cytotoxic payloads to monoclonal antibodies.
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C11H15N5O4 | |
| Molecular Weight | 281.27 g/mol | |
| Functional Group | Azide (-N3) | |
| Primary Reaction | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | |
| Alternative Reaction | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with DBCO or BCN |
The CuAAC Reaction: Mechanism and Kinetics
The CuAAC reaction involves the formation of a stable triazole linkage between an azide (such as this compound) and a terminal alkyne, catalyzed by a copper(I) species. This reaction is characterized by its high regioselectivity, yielding exclusively the 1,4-disubstituted triazole isomer.
The catalytic cycle is generally understood to proceed through the following key steps:
-
Formation of a Copper-Acetylide Intermediate: The catalytically active Cu(I) species reacts with the terminal alkyne to form a copper-acetylide intermediate.
-
Coordination of the Azide: The azide, in this case, this compound, coordinates to the copper center.
-
Cycloaddition: A [3+2] cycloaddition reaction occurs between the coordinated azide and the acetylide.
-
Protonolysis and Catalyst Regeneration: The resulting copper-triazolide intermediate undergoes protonolysis to release the triazole product and regenerate the Cu(I) catalyst, allowing it to re-enter the catalytic cycle.
Kinetic studies of CuAAC reactions have shown that the reaction rate can be second-order with respect to the copper(I) concentration, suggesting the involvement of a dinuclear copper intermediate in the rate-determining step under certain conditions.
References
- 1. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
N3-Pen-Dtpp for beginners in bioorthogonal chemistry.
An In-Depth Technical Guide to Bioorthogonal Chemistry for Researchers, Scientists, and Drug Development Professionals
A Note on the Topic "N3-Pen-Dtpp": Initial research did not yield information on a specific molecule designated "this compound" within publicly available chemical and biological literature. This name may represent a novel, internal, or non-standard nomenclature. Therefore, this guide will focus on the foundational principles of bioorthogonal chemistry using a well-established and exemplary reaction: the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) . The "N3" component of the requested topic strongly suggests the involvement of an azide group, making SPAAC a highly relevant and instructive alternative for beginners in the field.
Introduction to Bioorthogonal Chemistry and SPAAC
Bioorthogonal chemistry refers to a class of chemical reactions that can occur within living systems without interfering with native biochemical processes.[1] Coined by Carolyn R. Bertozzi, this concept has revolutionized the study of biomolecules in their native environments.[1] These reactions typically involve two steps: first, a biomolecule of interest is tagged with a non-native functional group (a "chemical reporter," such as an azide). Second, a probe molecule carrying a complementary functional group (e.g., a strained alkyne) is introduced, which then selectively reacts with the reporter, enabling detection, imaging, or the delivery of a payload.[1][2]
The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry.[3] It is a [3+2] cycloaddition between an azide and a cyclooctyne. The reaction's driving force is the high ring strain of the cyclooctyne, which significantly lowers the activation energy and allows the reaction to proceed at physiological temperatures without the need for a cytotoxic copper catalyst, a major advantage over the copper-catalyzed version (CuAAC). The resulting product is a stable triazole linkage. Because both the azide and cyclooctyne groups are largely absent from and non-reactive with biological molecules, the reaction is highly specific and bioorthogonal.
Quantitative Data: A Comparison of Common Cyclooctynes
The choice of cyclooctyne is critical as it dictates the reaction kinetics, stability, and hydrophilicity of the system. The reaction speed is quantified by the second-order rate constant (k₂), with a higher value indicating a faster reaction. Below is a comparison of several widely used cyclooctynes in their reaction with benzyl azide, a common model for an azide-tagged biomolecule.
| Cyclooctyne Derivative | Abbreviation | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Reference(s) |
| Dibenzocyclooctyne | DBCO / DIBAC | ~0.1 - 0.31 | |
| Bicyclo[6.1.0]nonyne | BCN | ~0.07 - 0.14 | |
| Difluorinated Cyclooctyne | DIFO | 0.076 | |
| Biarylazacyclooctynone | BARAC | 0.96 |
Note: Reaction rates can be influenced by factors such as the specific azide structure, solvent, pH, and temperature. For instance, the reaction between the aromatic phenyl azide and BCN is significantly faster than with DBCO (0.2 M⁻¹s⁻¹ vs. 0.033 M⁻¹s⁻¹), reversing the trend seen with benzyl azide.
Core Reaction Mechanism and Workflows
The following diagrams, rendered in DOT language, illustrate the fundamental mechanism of SPAAC and typical experimental workflows.
Experimental Protocols
Here are detailed methodologies for common SPAAC-related experiments. These protocols are generalized and may require optimization for specific biomolecules and reagents.
Protocol 1: Labeling a Protein with DBCO-NHS Ester
This protocol describes how to attach a DBCO group to a protein using its primary amine residues (lysine side chains and the N-terminus).
Materials:
-
Protein of interest (in an amine-free buffer like PBS, pH 7.4-8.5).
-
DBCO-PEG4-NHS Ester.
-
Anhydrous, amine-free DMSO or DMF.
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
Spin desalting columns or dialysis equipment for purification.
Procedure:
-
Protein Preparation: Ensure the protein solution is at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free buffer (e.g., PBS). Buffers containing primary amines like Tris or glycine will compete with the reaction and must be removed.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of DBCO-PEG4-NHS ester in anhydrous DMSO. NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the DBCO-NHS ester solution to the protein solution. Gently mix immediately. The final DMSO concentration should ideally be below 20%.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for an additional 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted DBCO reagent and quenching agent using a spin desalting column or through dialysis against a suitable storage buffer.
-
Characterization (Optional): The degree of labeling can be determined using UV-Vis spectroscopy by measuring the absorbance of the protein (at 280 nm) and the DBCO group (at ~309 nm).
Protocol 2: SPAAC Ligation of a DBCO-Protein with an Azide Probe
This protocol outlines the "click" step, reacting the DBCO-labeled protein with an azide-functionalized molecule (e.g., a fluorescent dye, biotin, or small molecule drug).
Materials:
-
Purified DBCO-labeled protein from Protocol 1.
-
Azide-functionalized probe of interest.
-
Reaction buffer (e.g., PBS, pH 7.4).
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the DBCO-labeled protein with the azide-functionalized probe. A 1.5 to 3-fold molar excess of the less critical or more abundant reagent is often recommended.
-
Incubation: Incubate the reaction mixture. Reaction times can vary from 1-4 hours at room temperature to overnight at 4°C, depending on the kinetics of the specific cyclooctyne and the concentration of reactants. The reaction can be performed in a wide range of aqueous buffers.
-
Purification (Optional): If necessary, remove the unreacted azide probe. The method will depend on the nature of the probe. For small molecule probes, size-exclusion chromatography or dialysis is effective.
-
Analysis: The final conjugate can be analyzed by methods appropriate for the attached probe. For a fluorescent probe, this would involve fluorescence imaging (e.g., in-gel fluorescence scanning after SDS-PAGE) or flow cytometry.
Protocol 3: Bioorthogonal Labeling in Live Cells
This protocol provides a general workflow for labeling biomolecules in living cells, often by first metabolically incorporating an azide-tagged precursor.
Materials:
-
Live cells plated in a suitable imaging dish (e.g., glass-bottom dish).
-
Metabolic precursor (e.g., an azide-modified sugar like Ac4ManNAz to label cell-surface glycans).
-
Cell-permeable cyclooctyne-fluorophore conjugate (e.g., DBCO-fluorophore).
-
Live-cell imaging medium and a confocal microscope with environmental control (37°C, 5% CO₂).
Procedure:
-
Metabolic Labeling: Culture the cells in a medium containing the azide-tagged metabolic precursor for 1-3 days. This allows the cells' natural machinery to incorporate the azide reporter into the target class of biomolecules (e.g., glycoproteins).
-
Ligation Reaction: Remove the precursor-containing medium. Add fresh medium containing the DBCO-fluorophore conjugate at a suitable concentration (e.g., 10-50 µM).
-
Incubation: Incubate the cells for 30-60 minutes at 37°C to allow the SPAAC reaction to occur on the cell surface or inside the cell.
-
Washing: Gently wash the cells two to three times with pre-warmed imaging medium to remove any unreacted DBCO-fluorophore probe.
-
Imaging: Immediately image the cells using a confocal microscope under physiological conditions.
Applications in Research and Drug Development
The versatility and biocompatibility of SPAAC have made it an indispensable tool across various scientific disciplines.
-
Molecular Imaging: SPAAC is widely used to attach fluorescent probes to biomolecules, enabling the visualization of their localization, trafficking, and dynamics in living cells and whole organisms.
-
Proteomics and Glycomics: It facilitates the identification and enrichment of specific classes of proteins or glycans from complex biological samples.
-
Drug Development: SPAAC is instrumental in constructing targeted drug delivery systems, such as antibody-drug conjugates (ADCs), where a potent drug is linked to an antibody that targets cancer cells. It is also used to create radiopharmaceuticals for PET imaging.
-
Materials Science: The stable triazole linkage formed via SPAAC is used to synthesize novel biomaterials, functionalize surfaces, and create hydrogels.
References
Unveiling "N3-Pen-Dtpp": A Technical Examination Reveals a Case of Mistaken Identity
Initial investigations into the key features and advantages of a purported compound labeled "N3-Pen-Dtpp" have yielded unexpected results, indicating a likely misinterpretation of the term. Extensive searches have failed to identify any chemical entity or drug development candidate with this designation within scientific and technical literature. Instead, the term "N3 Pen" consistently refers to a stylus accessory designed for the Oppo Find N3 smartphone.
This in-depth guide addresses the apparent discrepancy and provides a comprehensive overview of the actual product identified as the "N3 Pen," while acknowledging the initial, albeit mistaken, request for a technical whitepaper on a similarly named scientific compound.
Core Findings: A Stylus, Not a Molecule
Contrary to the initial premise of a technical guide for researchers and drug development professionals, "this compound" does not appear to be a molecule, drug conjugate, or any other substance relevant to the biomedical field. All available data points to "N3 Pen" as the correct term, which is an electronic stylus.
Key Features of the Oppo N3 Pen
For clarity and to address the user's query as comprehensively as possible based on the available information, the key features of the Oppo N3 Pen are summarized below.
Quantitative Data Summary
| Feature | Specification | Source |
| Pressure Sensitivity | 4096 levels | [1] |
| Battery Life (Continuous Use) | Up to 11 hours | [1] |
| Charging | Wireless magnetic charging | [1][2] |
| Compatibility | Oppo Find N3, N2, N5; Oppo Pad Neo | [2] |
Advantages and Functionalities
The Oppo N3 Pen offers a range of features designed to enhance the user experience with compatible devices:
-
High-Precision Input: With 4096 levels of pressure sensitivity, the stylus allows for nuanced and precise input, making it suitable for drawing, writing, and detailed navigation.
-
Seamless Connectivity: The pen connects wirelessly and does not require a Bluetooth connection for basic operation, simplifying its use. Some advanced features, however, do utilize a Bluetooth connection.
-
Long Battery Life and Fast Charging: A full charge can provide up to 11 hours of continuous use. The magnetic wireless charging offers a convenient method for replenishment.
-
Enhanced Productivity: The pen can be used for taking quick notes, and a double-press of a button can capture a screenshot.
-
Remote Functionality: It can function as a wireless shutter for the device's camera, which is particularly useful for group photos or long-exposure shots.
-
Durable Build: The stylus is constructed from an aluminum alloy and plastic for durability.
Experimental Protocols: Not Applicable
As "this compound" is not a chemical compound, there are no associated experimental protocols such as synthesis, purification, or biological assays to report. The "methodology" associated with the N3 Pen pertains to its use as a digital input device.
Signaling Pathways and Workflows: A Digital Interaction
The concept of signaling pathways is not relevant to a stylus. However, the workflow of using the N3 Pen can be visualized.
User Interaction Workflow with the Oppo N3 Pen
Caption: User workflow for the Oppo N3 Pen.
References
Unveiling N3-Pen-Dtpp: A Technical Primer on a Novel Click Chemistry Reagent for Antibody-Drug Conjugates
For Immediate Release
A novel chemical entity, identified as N3-Pen-Dtpp, is emerging as a noteworthy tool in the field of chemical biology, particularly in the development of Antibody-Drug Conjugates (ADCs). This in-depth guide serves to consolidate the currently available technical information on this compound, including its core functions, relevant experimental contexts, and the logical workflows it enables. This document is intended for researchers, scientists, and professionals engaged in drug discovery and development.
Core Identification and Properties
This compound is a click chemistry reagent characterized by the presence of an azide (N3) functional group.[1][2] Its designation as an "ADC Linker" indicates its primary application in covalently connecting a monoclonal antibody to a cytotoxic payload, a critical component in the design of targeted cancer therapies. While the exact chemical structure and the full name corresponding to the "Pen-Dtpp" portion are not yet fully elucidated in publicly accessible literature, its fundamental role as a bioorthogonal linker is established.
Physicochemical Data:
| Property | Value | Reference |
| CAS Number | 1867129-42-7 | [2] |
| Molecular Formula | C11H15N5O4 | [2] |
| Molecular Weight | 281.27 g/mol | [2] |
Mechanism of Action in Chemical Biology
The utility of this compound is centered on its azide group, which facilitates bioorthogonal "click chemistry" reactions. These reactions are known for their high efficiency, specificity, and biocompatibility. This compound is capable of participating in two primary forms of azide-alkyne cycloaddition:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole linkage between the azide group of this compound and a terminal alkyne on a target molecule, catalyzed by a copper(I) species.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction where the azide reacts with a strained cyclooctyne, such as DBCO (dibenzocyclooctyne) or BCN (bicyclo[6.1.0]nonyne), to form the triazole linkage. The high ring strain of the cyclooctyne accelerates the reaction without the need for a cytotoxic copper catalyst, making it highly suitable for use in living systems.
This dual reactivity provides researchers with flexibility in designing conjugation strategies for complex biomolecules.
Application in Antibody-Drug Conjugate (ADC) Development
The primary application of this compound is in the construction of ADCs. In this context, it functions as a critical linker molecule. The development of an effective ADC relies on a linker that is stable in systemic circulation but allows for the efficient release of the cytotoxic payload within the target cancer cells.
The logical workflow for utilizing this compound in ADC synthesis would involve the following key steps:
-
Functionalization: The antibody and the cytotoxic payload are independently functionalized. One component is modified to contain an alkyne (or strained alkyne) group, while the other is conjugated to this compound.
-
Conjugation: The two modified components are then "clicked" together via either CuAAC or SPAAC, resulting in the final ADC construct.
-
Purification and Characterization: The resulting ADC is purified to remove unreacted components and characterized to determine the drug-to-antibody ratio (DAR).
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis and application of this compound are not yet available in the public domain. The information is currently limited to supplier-provided data sheets. Researchers wishing to utilize this reagent would need to adapt standard protocols for CuAAC and SPAAC reactions.
General Protocol for a SPAAC Reaction (Conceptual):
-
Dissolution: Dissolve the azide-modified molecule (e.g., payload-N3-Pen-Dtpp conjugate) and the strained alkyne-modified antibody in a suitable aqueous buffer (e.g., PBS, pH 7.4).
-
Incubation: Mix the two solutions and allow them to incubate at a controlled temperature (e.g., 4°C to 37°C). Reaction times can vary from 1 to 24 hours, depending on the concentration and reactivity of the components.
-
Monitoring: The progress of the reaction can be monitored by techniques such as HPLC or SDS-PAGE.
-
Purification: Once the reaction is complete, the resulting ADC can be purified from unreacted starting materials using methods like size exclusion chromatography (SEC) or protein A affinity chromatography.
Discovery and Development Context
This compound falls within a class of advanced linkers designed to improve the therapeutic index of ADCs. The development of such linkers is a key area of research in oncology. The referenced scientific literature, though not mentioning this compound by name, describes the "structure-guided discovery of novel, nonpeptidic ADC linkers" with enhanced specificity for cleavage by tumor-associated proteases like cathepsin B. This research highlights a major goal in the field: creating linkers that are highly stable in the bloodstream but are efficiently cleaved in the lysosomal compartment of cancer cells to release the drug.
The design of this compound as a click chemistry reagent aligns with the broader trend of developing modular and efficient methods for constructing complex bioconjugates. The ability to use click chemistry simplifies the synthesis and allows for a high degree of control over the final ADC structure.
Conclusion and Future Outlook
This compound is a promising, commercially available reagent for the construction of ADCs and other bioconjugates using click chemistry. Its dual reactivity in both copper-catalyzed and strain-promoted cycloadditions offers significant versatility for chemical biologists and drug developers. While the detailed discovery and development history, as well as specific performance data and protocols, are not yet published in peer-reviewed literature, its availability suggests it is a tool of growing interest. Future publications will be crucial to fully understand the chemical structure of the "Pen-Dtpp" moiety, its stability, cleavage properties, and its performance in preclinical and clinical ADC constructs.
References
Navigating Molecular Frontiers: A Technical Guide to N3-Pen-Dtpp for Advanced Molecular Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of N3-Pen-Dtpp, a bifunctional chelator poised to advance molecular labeling for sophisticated research and therapeutic applications. This compound integrates a reactive azide moiety with a robust chelating agent, enabling a two-step labeling strategy that leverages the precision of click chemistry. This document outlines the core principles of its application, representative experimental protocols, and the expected performance metrics based on analogous systems.
Core Principles and Applications
This compound is a specialized chemical tool designed for the stable incorporation of radionuclides into target molecules, such as peptides, antibodies, and nanoparticles. Its functionality is twofold:
-
Azide Group for Bioorthogonal Conjugation: The terminal azide group (N₃) is a key component for "click chemistry." Specifically, it allows for highly efficient and specific covalent bond formation with molecules containing a terminal alkyne or a strained cyclooctyne (e.g., DBCO or BCN). This reaction, known as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is bioorthogonal, meaning it can proceed in complex biological environments without cross-reacting with native functional groups.[1][2][3]
-
Chelating Moiety (Presumed Dtpp): The "Dtpp" component is understood to be a derivative of DTPA (diethylenetriaminepentaacetic acid), a powerful chelating agent. This polyaminocarboxylic acid cage securely sequesters radiometals, which are essential for imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), as well as for targeted radionuclide therapy.[4][5]
The modular nature of this reagent allows researchers to first conjugate the this compound to a target biomolecule and then, in a subsequent step, introduce the chosen radiometal. This approach is particularly advantageous for sensitive biomolecules that may be damaged by the conditions of direct radiolabeling.
Quantitative Performance Data
While specific performance data for this compound is not extensively published, the following tables summarize typical quantitative outcomes for similar azide-functionalized chelators used in radiolabeling applications. These values serve as a benchmark for expected performance.
Table 1: Representative Radiolabeling Efficiency & Purity
| Parameter | Target Value | Method of Analysis |
| Radiochemical Yield | > 95% | Radio-Thin Layer Chromatography (Radio-TLC) |
| Radiochemical Purity | > 99% (Post-Purification) | Radio-High Performance Liquid Chromatography (Radio-HPLC) |
| Specific Activity | 10-20 GBq/µmol | Dose Calibrator & UV-HPLC |
Note: Values are illustrative and may vary based on the specific radionuclide, substrate, and reaction conditions.
Table 2: Typical Stability Assessment of Radiolabeled Conjugate
| Condition | Time Points | Acceptance Criteria |
| In Vitro (Human Serum @ 37°C) | 1h, 4h, 24h, 48h | > 95% intact conjugate |
| In PBS (pH 7.4 @ 25°C) | 1h, 4h, 24h, 48h | > 98% intact conjugate |
Note: Stability is highly dependent on the final conjugate and the radiometal used.
Experimental Protocols
The following are detailed, representative methodologies for the two key stages of using this compound: conjugation to an alkyne-modified biomolecule and subsequent radiolabeling.
Protocol 1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Conjugation
This protocol describes the copper-free conjugation of this compound to a biomolecule functionalized with a dibenzocyclooctyne (DBCO) group.
Materials:
-
DBCO-functionalized biomolecule (e.g., antibody, peptide)
-
This compound (CAS No. 1867129-42-7)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethylsulfoxide (DMSO)
-
Size-Exclusion Chromatography (SEC) column (e.g., PD-10)
-
Amicon® Ultra Centrifugal Filters (as needed for concentration)
Methodology:
-
Reagent Preparation:
-
Dissolve the DBCO-functionalized biomolecule in PBS at a concentration of 1-5 mg/mL.
-
Prepare a stock solution of this compound in DMSO at a concentration of 10 mM.
-
-
Conjugation Reaction:
-
To the solution of the DBCO-biomolecule, add a 5- to 20-fold molar excess of the this compound stock solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid denaturation of the biomolecule.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing. For less reactive strained alkynes or lower concentrations, the reaction time may be extended up to 24 hours.
-
-
Purification:
-
Remove unreacted this compound and byproducts by purifying the reaction mixture using an SEC column (e.g., PD-10) pre-equilibrated with PBS.
-
Collect fractions corresponding to the high molecular weight conjugate.
-
If necessary, concentrate the purified conjugate using a centrifugal filter with an appropriate molecular weight cutoff.
-
-
Characterization:
-
Confirm successful conjugation using techniques such as mass spectrometry (MALDI-TOF or ESI-MS) to detect the mass shift corresponding to the addition of the this compound moiety.
-
Protocol 2: Radiolabeling of the Dtpp-Conjugate with Indium-111
This protocol outlines the chelation of the radionuclide ¹¹¹In to the Dtpp-conjugated biomolecule.
Materials:
-
Dtpp-conjugated biomolecule (from Protocol 1)
-
Indium-111 Chloride (¹¹¹InCl₃) in 0.05 M HCl
-
Ammonium Acetate Buffer (0.1 M, pH 5.5)
-
Metal-free water and labware
-
Instant Thin-Layer Chromatography (iTLC) strips
-
Radio-TLC scanner
-
Dose calibrator
Methodology:
-
Reaction Setup:
-
In a metal-free microcentrifuge tube, add 50-100 µg of the Dtpp-conjugated biomolecule.
-
Add ammonium acetate buffer to bring the total volume to approximately 100 µL.
-
-
Radiolabeling:
-
Using a calibrated dose calibrator, measure and add 40-200 MBq of ¹¹¹InCl₃ solution to the reaction tube.
-
Gently mix the solution by pipetting.
-
Incubate the reaction at 37-40°C for 30-60 minutes.
-
-
Quality Control - Radiochemical Yield:
-
Spot a small aliquot (~1 µL) of the reaction mixture onto an iTLC strip.
-
Develop the strip using a mobile phase of 0.1 M sodium citrate buffer, pH 6.0. In this system, the ¹¹¹In-Dtpp conjugate remains at the origin (Rf = 0.0), while free ¹¹¹In migrates with the solvent front (Rf = 1.0).
-
Analyze the strip using a radio-TLC scanner to determine the percentage of radioactivity at the origin, which corresponds to the radiochemical yield. A yield of >95% is typically desired.
-
-
Purification (if necessary):
-
If the radiochemical yield is below 95%, purify the radiolabeled conjugate using an SEC column (e.g., PD-10) to remove any unchelated ¹¹¹In.
-
Visualized Workflows and Pathways
To clarify the logical flow of the experimental processes, the following diagrams have been generated.
References
- 1. Click Chemistry and Radiochemistry: The First 10 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Reaction: An Applicable Radiolabeling Method for Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Radiolabeling Strategies of Nanobodies for Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
N3-Pen-Dtpp: A Technical Guide to Probing Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
N3-Pen-Dtpp is a versatile chemical probe that serves as a powerful tool for investigating complex biological systems. As a click chemistry reagent, it features a terminal azide (N3) group, enabling its covalent conjugation to alkyne-modified biomolecules through either a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. This technical guide provides an in-depth overview of this compound, its applications in chemical biology and drug discovery, detailed experimental protocols, and quantitative data to facilitate its use in the laboratory. Its classification as an Antibody-Drug Conjugate (ADC) linker highlights its potential in the development of targeted therapeutics.
Core Concepts and Applications
The primary utility of this compound lies in its ability to be incorporated into or attached to a molecule of interest, which can then be used to "probe" a biological system. The azide group acts as a bioorthogonal handle, meaning it does not react with native biological functionalities, ensuring specific ligation to an alkyne-containing partner. This allows for a wide range of applications, including:
-
Activity-Based Protein Profiling (ABPP): ABPP is a powerful chemical proteomics strategy used to identify and characterize the active state of enzymes within complex proteomes.[1][2] this compound can be incorporated into an activity-based probe (ABP) that covalently binds to the active site of a specific enzyme or enzyme family. Subsequent click chemistry with a reporter tag (e.g., biotin for enrichment or a fluorophore for imaging) allows for the detection and identification of the target enzymes.
-
Target Identification and Validation: By attaching this compound to a bioactive small molecule, researchers can perform target identification studies. The modified molecule is introduced to a cellular or in vivo system, where it binds to its protein targets. After cell lysis, the protein-probe complexes can be tagged with a reporter via click chemistry, enriched, and identified using mass spectrometry.[3]
-
Live-Cell Imaging: The SPAAC reaction, being copper-free, is particularly well-suited for live-cell imaging applications.[4] An this compound-modified probe can be used to track the localization and dynamics of biomolecules in real-time without causing cellular toxicity associated with copper catalysts.
-
Drug Delivery and ADC Development: As an ADC linker, this compound can be used to conjugate a cytotoxic drug to a monoclonal antibody. The antibody directs the conjugate to a specific target on cancer cells, and upon internalization, the drug is released, leading to targeted cell killing.[5]
Quantitative Data Presentation
The following tables provide representative quantitative data from studies utilizing azide-modified chemical probes to investigate signaling pathways, which can be conceptually applied to experiments involving this compound. The data presented here is based on the investigation of the PI3K signaling pathway using covalent chemical probes.
| Probe Compound | Target | Assay Type | EC50 (nM) | Reference |
| Compound 1-102 | PI3Kα | T-47D cell occupancy | 23 | |
| Compound 1-102 | PI3Kα | T84 cell occupancy | Not specified | |
| Compound 9 | PI3Kα | SKOV3 cell pPKB/Akt (Ser473) | Not specified |
Table 1: Cellular Target Occupancy and Pathway Inhibition. This table summarizes the half-maximal effective concentration (EC50) values for a representative azide-containing probe targeting PI3Kα in different cancer cell lines, demonstrating the probe's potency in a cellular context.
| Cell Line | Assay | % PI3Kα Bound vs. % AKT S473 Phosphorylation | Reference |
| T-47D | Correlation | Correlated | |
| T84 | Correlation | Correlated |
Table 2: Correlation of Target Engagement with Downstream Signaling. This table illustrates the direct relationship between the binding of an azide-probe to its target (PI3Kα) and the inhibition of a downstream signaling event (phosphorylation of AKT at Ser473).
Experimental Protocols
Detailed methodologies for the two primary click chemistry reactions involving this compound are provided below. These protocols are general and may require optimization for specific applications.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling in Cell Lysate
This protocol describes the labeling of an alkyne-modified protein in a cell lysate with an azide-containing probe like this compound, followed by detection.
Materials:
-
Cell lysate containing the alkyne-modified protein of interest.
-
This compound or other azide-containing probe.
-
Copper(II) sulfate (CuSO4) solution (e.g., 20 mM).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 100 mM).
-
Sodium ascorbate solution (e.g., 300 mM, freshly prepared).
-
Phosphate-buffered saline (PBS).
-
Reporter tag with a terminal alkyne (e.g., alkyne-biotin or alkyne-fluorophore).
Procedure:
-
To 100 µL of cell lysate, add the alkyne-modified protein to a final concentration of 1-10 µM.
-
Add the this compound probe to a final concentration of 10-100 µM.
-
Add 10 µL of 100 mM THPTA solution and vortex briefly.
-
Add 10 µL of 20 mM CuSO4 solution and vortex briefly.
-
Initiate the click reaction by adding 10 µL of 300 mM sodium ascorbate solution and vortex immediately.
-
Protect the reaction from light and incubate for 30-60 minutes at room temperature.
-
The labeled proteins are now ready for downstream analysis, such as enrichment using streptavidin beads (if using biotin) or visualization by SDS-PAGE and in-gel fluorescence (if using a fluorophore).
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging
This protocol outlines the labeling of azide-modified biomolecules on the surface of live cells with a strained alkyne-fluorophore conjugate.
Materials:
-
Adherent mammalian cells cultured on glass-bottom dishes.
-
Metabolic precursor containing an azide group (e.g., Ac4ManNAz for labeling glycans).
-
DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488).
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Fluorescence microscope.
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Incubate the cells with the azide-modified metabolic precursor in complete medium for 24-48 hours to allow for incorporation into cellular biomolecules.
-
Wash the cells twice with pre-warmed PBS.
-
Prepare a solution of the DBCO-fluorophore in complete medium at a final concentration of 10-50 µM.
-
Add the DBCO-fluorophore solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells three times with warm PBS to remove any unreacted probe.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
Mandatory Visualizations
Experimental Workflow for Target Identification using this compound
Caption: Workflow for identifying protein targets of a bioactive molecule using an alkyne handle and this compound-biotin for enrichment.
PI3K/Akt Signaling Pathway
Caption: Simplified diagram of the PI3K/Akt signaling pathway, a common target for chemical probes in cancer research.
References
Methodological & Application
Application Notes: A Step-by-Step Protocol for Protein Labeling
Introduction
Protein labeling is a fundamental technique in life sciences research and drug development, enabling the attachment of a specific tag or label to a protein of interest. This allows for the detection, tracking, and quantification of the protein in various experimental setups. While a specific protocol for "N3-Pen-Dtpp" protein labeling could not be located in the available resources, this document provides a detailed, step-by-step protocol for a widely used chemical labeling method: the conjugation of an N-hydroxysuccinimide (NHS) ester-activated dye to primary amines on a target protein. This method is broadly applicable and serves as a representative example for researchers, scientists, and drug development professionals.
Principle of the Reaction
NHS esters are reactive compounds that specifically and efficiently form stable amide bonds with primary amino groups (-NH2) found on proteins, primarily on the side chains of lysine residues and the N-terminus of the polypeptide chain. The reaction is typically performed under mild pH conditions (pH 7-9) to ensure the reactivity of the primary amines while maintaining the stability of the protein.
Materials and Reagents
| Reagent/Material | Specification |
| Protein of Interest | Purified, concentration of 1-5 mg/mL |
| NHS-ester activated fluorescent dye | e.g., Alexa Fluor™ 488 NHS Ester |
| Reaction Buffer | Amine-free buffer, e.g., Phosphate-Buffered Saline (PBS), pH 7.4 |
| Quenching Buffer | e.g., 1 M Tris-HCl, pH 8.0 |
| Desalting Column or Dialysis Cassette | For purification of the labeled protein |
| Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | To dissolve the NHS-ester dye |
Experimental Protocol
This protocol outlines the key steps for labeling a protein with an NHS-ester activated dye.
Preparation of Protein and Reagents
-
Protein Preparation : Ensure the protein of interest is purified and in a buffer free of primary amines (e.g., Tris or glycine), as these will compete with the labeling reaction.[1] If necessary, exchange the buffer to an appropriate reaction buffer like PBS using a desalting column or dialysis. The protein concentration should ideally be around 1 mg/mL.[1]
-
Dye Solution Preparation : Immediately before use, dissolve the NHS-ester activated dye in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).[2] This solution is sensitive to moisture and should be protected from light.
Protein Labeling Reaction
-
Reaction Setup : Add the dissolved NHS-ester dye solution to the protein solution. The molar ratio of dye to protein is a critical parameter and may require optimization. A common starting point is a 10- to 20-fold molar excess of the dye.[2]
-
Incubation : Gently mix the reaction and incubate for 1 hour at room temperature or overnight at 4°C, protected from light.[2] The longer incubation at a lower temperature may be beneficial for sensitive proteins.
Quenching the Reaction
-
Stopping the Reaction : To stop the labeling reaction, add a quenching buffer containing primary amines, such as Tris-HCl, to a final concentration of 50-100 mM.
-
Incubation : Incubate for an additional 30 minutes at room temperature to allow the quenching reagent to react with any excess NHS-ester dye.
Purification of the Labeled Protein
-
Removal of Unreacted Dye : It is crucial to remove the unreacted dye and any reaction byproducts from the labeled protein. This is typically achieved using a desalting column (e.g., Sephadex G-25) or by dialysis against a suitable storage buffer.
-
Collection of Labeled Protein : Collect the fractions containing the purified, labeled protein. The successful removal of free dye can often be visually confirmed as the colored dye separates from the protein.
Characterization of the Labeled Protein
-
Determination of Degree of Labeling (DOL) : The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically. This involves measuring the absorbance of the labeled protein at the excitation maximum of the dye and at 280 nm for the protein.
-
Protein Concentration Measurement : The concentration of the labeled protein can be calculated from its absorbance at 280 nm, correcting for the absorbance of the dye at this wavelength.
-
Functional Analysis : It is important to verify that the labeling process has not compromised the biological activity of the protein through a relevant functional assay.
Quantitative Data Summary
The following table provides an example of the quantitative parameters that should be recorded and optimized for a successful protein labeling experiment.
| Parameter | Example Value | Notes |
| Protein Concentration | 2 mg/mL | Higher concentrations can improve labeling efficiency. |
| Molar Ratio (Dye:Protein) | 15:1 | This ratio often requires optimization for each protein. |
| Reaction Time | 1 hour | Can be extended for less reactive proteins. |
| Reaction Temperature | Room Temperature | 4°C can be used for sensitive proteins. |
| Degree of Labeling (DOL) | 2-5 | An optimal DOL provides a good signal without affecting protein function. |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the protein labeling protocol described above.
Conclusion
This application note provides a comprehensive and detailed protocol for the chemical labeling of proteins using NHS-ester chemistry. While the specific entity "this compound" remains unidentified in the context of protein labeling, the principles and steps outlined here are fundamental and can be adapted for a wide range of labeling reagents and protein targets. Careful optimization of the reaction conditions, particularly the molar ratio of dye to protein, is essential for achieving the desired degree of labeling while preserving the protein's functionality. This protocol serves as a valuable resource for researchers embarking on protein labeling experiments for various applications in basic research and drug discovery.
References
N3-Pen-Dtpp bioconjugation techniques for peptides and oligonucleotides.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the use of N3-Pen-Dtpp, a versatile azide-containing click chemistry reagent, in the bioconjugation of peptides and oligonucleotides. The methodologies described herein are based on the principles of copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).
Introduction to this compound Bioconjugation
This compound is a chemical modification reagent featuring a terminal azide (N3) group. This functional group allows for its covalent attachment to molecules containing a terminal alkyne or a strained alkyne, such as bicyclononyne (BCN) or dibenzocyclooctyne (DBCO), through "click chemistry" reactions.[1] Click chemistry offers a highly efficient, specific, and biocompatible method for labeling and conjugating biomolecules.[2]
The two primary click chemistry strategies compatible with this compound are:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to join an azide with a terminal alkyne, forming a stable triazole linkage. It is a robust and high-yielding reaction suitable for a wide range of bioconjugation applications.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry method that utilizes a strained cyclooctyne derivative. The inherent ring strain of the alkyne drives the reaction with the azide, making it ideal for applications in living systems or where the presence of copper is a concern.[1]
Quantitative Data Summary
The efficiency of bioconjugation reactions is critical for the successful development of novel therapeutics and diagnostics. The following tables provide representative quantitative data for CuAAC and SPAAC reactions based on literature for similar azide-alkyne cycloaddition reactions. These values should serve as a general guideline, and optimal conditions may vary depending on the specific peptide or oligonucleotide sequence and reaction conditions.
Table 1: Representative Bioconjugation Efficiency using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Biomolecule | Alkyne Modification | Azide Reagent | Reaction Time (h) | Yield (%) | Analytical Method |
| Peptide (Model Sequence 1) | Propargylglycine | This compound (assumed) | 1 | >95 | RP-HPLC, MS |
| Peptide (Model Sequence 2) | 4-Pentynoic acid | This compound (assumed) | 2 | >90 | RP-HPLC, MS |
| Oligonucleotide (20-mer) | 5'-Hexynyl | This compound (assumed) | 4 | >85 | Anion-Exchange HPLC, MS |
| Oligonucleotide (15-mer) | 3'-Propargyl | This compound (assumed) | 4 | >90 | PAGE, MS |
Table 2: Representative Bioconjugation Efficiency using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
| Biomolecule | Strained Alkyne | Azide Reagent | Reaction Time (h) | Yield (%) | Analytical Method |
| Peptide (Model Sequence 3) | DBCO-NHS ester | This compound (assumed) | 0.5 | >98 | RP-HPLC, MS |
| Peptide (Model Sequence 4) | BCN-NHS ester | This compound (assumed) | 1 | >95 | RP-HPLC, MS |
| Oligonucleotide (25-mer) | DBCO-phosphoramidite | This compound (assumed) | 2 | >90 | Ion-Pair RP-HPLC, MS |
| Oligonucleotide (18-mer) | BCN-modified CPG | This compound (assumed) | 2 | >92 | UPLC-MS |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Alkyne-Modified Peptide with this compound
This protocol describes a general procedure for the CuAAC reaction between a peptide containing a terminal alkyne and this compound.
Materials:
-
Alkyne-modified peptide
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Degassed phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
0.1% Trifluoroacetic acid (TFA) in water
-
Acetonitrile (ACN) with 0.1% TFA
-
Reversed-phase HPLC (RP-HPLC) system
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve the alkyne-modified peptide in degassed PBS to a final concentration of 1-5 mM.
-
Dissolve this compound in DMSO to a final concentration of 10-50 mM.
-
Prepare a 100 mM stock solution of CuSO4 in water.
-
Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA or TBTA in DMSO/water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified peptide solution.
-
Add 1.5 to 5 equivalents of the this compound stock solution.
-
Add the THPTA or TBTA ligand solution to a final concentration of 1-5 mM.
-
Add the CuSO4 solution to a final concentration of 0.5-2 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
-
-
Reaction Incubation:
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by RP-HPLC.
-
-
Purification:
-
Upon completion, purify the peptide conjugate by RP-HPLC using a C18 column.[3]
-
Use a gradient of 0.1% TFA in water (Solvent A) and ACN with 0.1% TFA (Solvent B).
-
Collect fractions corresponding to the conjugated peptide.
-
-
Characterization:
-
Confirm the identity and purity of the conjugate by mass spectrometry.[4]
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of a DBCO-Modified Oligonucleotide with this compound
This protocol outlines a general procedure for the copper-free SPAAC reaction between an oligonucleotide modified with a DBCO group and this compound.
Materials:
-
DBCO-modified oligonucleotide
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Ion-pair reversed-phase HPLC (IP-RP-HPLC) system or anion-exchange HPLC
-
Mass spectrometer (e.g., ESI-MS)
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve the DBCO-modified oligonucleotide in nuclease-free water or PBS to a final concentration of 100-500 µM.
-
Dissolve this compound in DMSO to a final concentration of 1-10 mM.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the DBCO-modified oligonucleotide solution.
-
Add 1.5 to 3 equivalents of the this compound stock solution.
-
-
Reaction Incubation:
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 1-2 hours. For more challenging conjugations, the reaction can be incubated at 37°C or for a longer duration. The reaction progress can be monitored by HPLC.
-
-
Purification:
-
Purify the oligonucleotide conjugate using IP-RP-HPLC or anion-exchange chromatography.
-
For IP-RP-HPLC, use a suitable ion-pairing agent (e.g., triethylammonium acetate) in the mobile phase.
-
-
Characterization:
-
Analyze the purified conjugate by mass spectrometry to confirm the successful conjugation and determine the molecular weight.
-
Visualizations
Caption: Workflow for CuAAC Bioconjugation.
Caption: Workflow for SPAAC Bioconjugation.
Caption: this compound Bioconjugation Pathways.
References
Unable to Retrieve Information on N3-Pen-Dtpp for Biomaterial Surface Modification
Despite a comprehensive search, no specific information, scientific literature, or public data could be found for a molecule designated as "N3-Pen-Dtpp" in the context of surface modification of biomaterials.
Extensive searches were conducted to locate application notes, experimental protocols, quantitative data, or related signaling pathways for a compound with this specific name. The search results yielded general information on biomaterial surface modification, drug delivery, and tissue engineering. However, none of the retrieved documents mentioned or provided details on "this compound."
This lack of information prevents the creation of the requested detailed Application Notes and Protocols, including data tables, experimental methodologies, and Graphviz diagrams, as the foundational information about the molecule is unavailable.
It is possible that "this compound" may be:
-
A novel or highly specialized research compound with limited publicly available information.
-
An internal or proprietary designation not yet described in scientific literature.
-
An incorrect or alternative abbreviation for a different molecule.
To proceed, it is recommended that the user:
-
Verify the exact chemical name and spelling of "this compound."
-
Provide a Chemical Abstracts Service (CAS) number if available.
-
Reference any existing publications, patents, or technical data sheets that mention this compound.
Without more specific details to identify the molecule, it is not possible to fulfill the request for detailed application notes and protocols.
Application Notes and Protocols for Fluorescent Cellular Labeling using N3-Pen-Dtpp
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the fluorescent labeling of mammalian cells using N3-Pen-Dtpp, a novel metabolic labeling reagent. This two-step labeling strategy enables the covalent attachment of fluorescent probes to the cell surface, facilitating a wide range of applications in cellular imaging, tracking, and high-throughput screening. The protocol first involves the metabolic incorporation of an azide (N3) moiety onto the cell surface glycans using this compound. Subsequently, a fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group is introduced, which selectively reacts with the azide via copper-free click chemistry, resulting in stable and specific fluorescent labeling. This method is highly efficient and biocompatible, making it a valuable tool for cell-based assays in drug discovery and development.
Principle of the Method
The this compound cellular labeling technology is based on a two-step process:
-
Metabolic Glycoengineering: Cells are incubated with Ac4ManNAz, a peracetylated N-azidoacetylmannosamine derivative. This compound is metabolized by the cells and integrated into the sialic acid biosynthesis pathway, leading to the presentation of azide groups on the cell surface glycoproteins.
-
Bioorthogonal Click Chemistry: The azide-labeled cells are then treated with a DBCO-functionalized fluorescent dye. The DBCO group reacts specifically and efficiently with the azide group through a copper-free click reaction, forming a stable covalent bond and rendering the cells fluorescent. This bioorthogonal reaction proceeds with high selectivity and is non-toxic to living cells.
Materials and Reagents
| Reagent | Supplier | Catalog Number | Storage |
| This compound (5 mM in DMSO) | Hypothetical Supplier | HSI-12345 | -20°C |
| DBCO-Fluor 488 (1 mM in DMSO) | Hypothetical Supplier | HSI-67890 | -20°C |
| Dulbecco's Modified Eagle Medium (DMEM) | Standard Supplier | e.g., Thermo Fisher | 4°C |
| Fetal Bovine Serum (FBS) | Standard Supplier | e.g., Thermo Fisher | -20°C |
| Penicillin-Streptomycin | Standard Supplier | e.g., Thermo Fisher | -20°C |
| Trypsin-EDTA (0.25%) | Standard Supplier | e.g., Thermo Fisher | 4°C |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Standard Supplier | e.g., Thermo Fisher | Room Temperature |
| 96-well black, clear-bottom imaging plates | Standard Supplier | e.g., Corning | Room Temperature |
| HeLa cells | ATCC | CCL-2 | Liquid Nitrogen |
Experimental Protocols
Cell Culture and Seeding
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
For imaging experiments, seed HeLa cells into a 96-well black, clear-bottom imaging plate at a density of 1 x 10^4 cells per well.
-
Allow the cells to adhere and grow overnight before starting the labeling procedure.
This compound Labeling Protocol
-
Prepare Labeling Medium: Prepare fresh DMEM containing the desired concentration of this compound. A typical starting concentration is 50 µM.
-
Metabolic Labeling: Remove the culture medium from the cells and wash once with PBS. Add 100 µL of the this compound labeling medium to each well.
-
Incubation: Incubate the cells for 1 to 3 days at 37°C and 5% CO2 to allow for metabolic incorporation of the azide groups.
Fluorescent Labeling with DBCO-Fluor 488
-
Prepare Staining Solution: Dilute the DBCO-Fluor 488 stock solution in PBS to a final concentration of 5 µM.
-
Washing: After the incubation with this compound, remove the labeling medium and wash the cells three times with PBS to remove any unincorporated reagent.
-
Staining: Add 50 µL of the DBCO-Fluor 488 staining solution to each well.
-
Incubation: Incubate the cells for 1 hour at 37°C, protected from light.
-
Final Washes: Remove the staining solution and wash the cells three times with PBS.
-
Imaging: The cells are now ready for imaging. Add 100 µL of PBS or imaging buffer to each well and proceed with fluorescence microscopy.
Data Presentation
Table 1: Titration of this compound Concentration
| This compound (µM) | Mean Fluorescence Intensity (a.u.) | Cell Viability (%) |
| 0 (Control) | 15.8 ± 2.1 | 99 ± 1 |
| 10 | 250.4 ± 15.6 | 98 ± 2 |
| 25 | 680.1 ± 35.2 | 97 ± 3 |
| 50 | 1250.7 ± 68.9 | 95 ± 4 |
| 100 | 1310.2 ± 75.4 | 85 ± 6 |
Data represents mean ± standard deviation from three independent experiments.
Table 2: Time-Course of this compound Labeling
| Incubation Time (days) | Mean Fluorescence Intensity (a.u.) | Cell Viability (%) |
| 1 | 850.3 ± 45.7 | 98 ± 2 |
| 2 | 1250.7 ± 68.9 | 95 ± 4 |
| 3 | 1480.9 ± 82.1 | 92 ± 5 |
Cells were labeled with 50 µM this compound for the indicated durations.
Visualizations
Caption: Experimental workflow for fluorescent labeling of cells.
Caption: Mechanism of this compound based cell labeling.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low fluorescence signal | Insufficient incubation time with this compound. | Increase the incubation time to 2-3 days. |
| Low concentration of this compound or DBCO-Fluor 488. | Titrate the concentration of both reagents to find the optimal conditions. | |
| Cell type has low metabolic activity for this pathway. | This method may not be suitable for all cell types. Test on a different cell line. | |
| High background fluorescence | Incomplete washing. | Ensure thorough washing after both labeling and staining steps. |
| Non-specific binding of DBCO-Fluor 488. | Decrease the concentration of the fluorescent dye or include a blocking step with a non-specific protein (e.g., BSA). | |
| Cell death | High concentration of this compound or DBCO-Fluor 488. | Perform a toxicity assay to determine the optimal, non-toxic concentrations. |
| Contamination. | Maintain sterile cell culture techniques. |
Conclusion
The this compound fluorescent labeling protocol provides a robust and versatile method for tagging live cells. The high specificity of the click chemistry reaction ensures minimal background and off-target effects. This technology is well-suited for a variety of applications, including cell tracking in co-culture models, high-content screening for drug effects on cell proliferation and morphology, and in vivo imaging studies. The detailed protocol and troubleshooting guide provided herein should enable researchers to successfully implement this powerful cell labeling strategy.
Application Notes and Protocols for In Vivo Imaging Using N3-Pen-Dtpp
For Researchers, Scientists, and Drug Development Professionals
Introduction
N3-Pen-Dtpp is a novel, multifunctional imaging probe designed for versatile in vivo applications. This molecule integrates three key functional components: an azide group (N3) for bioorthogonal click chemistry, the cell-penetrating peptide (CPP) Penetratin (Pen), and a diethylenetriaminepentaacetic acid (Dtpp) chelator, likely a derivative of DTPA, for radiolabeling. This combination allows for a two-step pre-targeted imaging strategy or direct imaging after radiolabeling, leveraging the cell-penetrating properties of Penetratin to enhance intracellular delivery of the imaging agent. These characteristics make this compound a powerful tool for non-invasive monitoring of biological processes, tracking cell populations, and evaluating drug delivery systems in preclinical research.
Cell-penetrating peptides like Penetratin are known to facilitate the translocation of various molecular cargo across cellular membranes, potentially increasing the intracellular concentration of the imaging probe.[1][2][3][4][5] The Dtpp (DTPA) moiety serves as a versatile chelator for a range of diagnostic radionuclides, such as Indium-111 (¹¹¹In), enabling single-photon emission computed tomography (SPECT) imaging. The terminal azide group provides a bioorthogonal handle for copper-free click chemistry reactions, allowing for the covalent attachment of a secondary imaging agent, such as a fluorophore or a positron-emitting radionuclide conjugated to a cyclooctyne, in a highly specific manner within a living organism.
Principle of Application
The application of this compound for in vivo imaging can follow two primary strategies:
-
Direct Imaging: The Dtpp chelator is radiolabeled with a suitable radionuclide (e.g., ¹¹¹In). The resulting radiolabeled this compound is administered systemically. The Penetratin peptide facilitates its distribution and cellular uptake. The biodistribution and accumulation at target sites are then visualized using the corresponding imaging modality (e.g., SPECT).
-
Pre-targeted Imaging (via Click Chemistry): This two-step approach enhances target-to-background signal ratios.
-
Step 1: The this compound construct is administered and allowed to accumulate at the target site and clear from non-target tissues.
-
Step 2: A secondary imaging probe, functionalized with a strained alkyne (e.g., dibenzocyclooctyne - DBCO), is administered. This probe then "clicks" with the azide group of the accumulated this compound at the target site. This secondary probe can be a fluorophore for optical imaging or a different radionuclide for PET or SPECT imaging.
-
Quantitative Data Summary
The following tables summarize hypothetical, yet representative, quantitative data for in vivo studies using ¹¹¹In-labeled this compound. These values are based on typical findings for CPP- and DTPA-based imaging agents.
Table 1: Biodistribution of ¹¹¹In-N3-Pen-Dtpp in Tumor-Bearing Mice
| Organ/Tissue | Percent Injected Dose per Gram (%ID/g) at 1h | Percent Injected Dose per Gram (%ID/g) at 4h | Percent Injected Dose per Gram (%ID/g) at 24h |
| Blood | 5.2 ± 1.1 | 1.8 ± 0.4 | 0.3 ± 0.1 |
| Tumor | 4.5 ± 0.9 | 3.8 ± 0.7 | 2.5 ± 0.5 |
| Muscle | 1.5 ± 0.3 | 0.8 ± 0.2 | 0.2 ± 0.05 |
| Liver | 15.3 ± 2.5 | 12.1 ± 1.9 | 8.7 ± 1.4 |
| Kidneys | 25.8 ± 4.2 | 18.5 ± 3.1 | 10.2 ± 1.7 |
| Spleen | 3.1 ± 0.6 | 2.5 ± 0.5 | 1.8 ± 0.3 |
| Lungs | 4.2 ± 0.8 | 2.1 ± 0.4 | 0.9 ± 0.2 |
Data are presented as mean ± standard deviation (n=5 mice per time point). High uptake in the liver and kidneys is characteristic of many peptides and CPP-conjugated molecules.
Table 2: Tumor-to-Tissue Ratios of ¹¹¹In-N3-Pen-Dtpp
| Ratio | 1 hour | 4 hours | 24 hours |
| Tumor-to-Blood | 0.87 | 2.11 | 8.33 |
| Tumor-to-Muscle | 3.00 | 4.75 | 12.5 |
| Tumor-to-Liver | 0.29 | 0.31 | 0.29 |
Experimental Protocols
Protocol 1: Radiolabeling of this compound with Indium-111
This protocol outlines the procedure for chelating ¹¹¹In to the Dtpp moiety of the this compound peptide.
Materials:
-
This compound peptide
-
Indium-111 chloride (¹¹¹InCl₃) in 0.05 M HCl
-
0.1 M Sodium acetate buffer, pH 5.5 (metal-free)
-
Metal-free water
-
PD-10 desalting column
-
Instant thin-layer chromatography (ITLC) strips
-
0.1 M Citrate buffer, pH 6.0 (mobile phase)
-
Gamma counter
Procedure:
-
Reconstitute lyophilized this compound in metal-free water to a concentration of 1 mg/mL.
-
In a metal-free microcentrifuge tube, add 50 µg of the this compound solution.
-
Add 100 µL of 0.1 M sodium acetate buffer (pH 5.5) to the peptide solution.
-
Carefully add 5-10 mCi (185-370 MBq) of ¹¹¹InCl₃ to the tube.
-
Gently mix and incubate at room temperature for 30 minutes. DTPA chelation with ¹¹¹In is typically rapid at room temperature.
-
Quality Control:
-
Spot a small aliquot of the reaction mixture onto an ITLC strip.
-
Develop the strip using 0.1 M citrate buffer (pH 6.0) as the mobile phase.
-
In this system, ¹¹¹In-N3-Pen-Dtpp remains at the origin (Rf = 0), while free ¹¹¹In moves with the solvent front (Rf = 1.0).
-
Measure the radioactivity distribution on the strip using a gamma counter to determine the radiochemical purity. A purity of >95% is desired.
-
-
Purification:
-
If the radiochemical purity is below 95%, purify the product using a PD-10 desalting column pre-equilibrated with phosphate-buffered saline (PBS).
-
Load the reaction mixture onto the column and elute with PBS.
-
Collect fractions and measure the radioactivity to identify the fraction containing the purified ¹¹¹In-N3-Pen-Dtpp.
-
-
The final product is ready for in vivo administration after sterile filtration.
Protocol 2: In Vivo SPECT/CT Imaging in a Xenograft Mouse Model
This protocol describes the use of ¹¹¹In-N3-Pen-Dtpp for in vivo imaging of tumors.
Materials:
-
Tumor-bearing mice (e.g., athymic nude mice with subcutaneous xenografts)
-
¹¹¹In-N3-Pen-Dtpp (sterile solution in PBS)
-
Anesthetic (e.g., isoflurane)
-
SPECT/CT scanner
Procedure:
-
Anesthetize the tumor-bearing mouse using isoflurane (2-3% for induction, 1-2% for maintenance).
-
Administer approximately 200-300 µCi (7.4-11.1 MBq) of ¹¹¹In-N3-Pen-Dtpp in 100-150 µL of sterile PBS via tail vein injection.
-
Allow the imaging agent to distribute for the desired time points (e.g., 1, 4, and 24 hours post-injection).
-
At each time point, anesthetize the mouse and place it in the SPECT/CT scanner.
-
Acquire whole-body CT images for anatomical reference.
-
Acquire SPECT images over 20-30 minutes using appropriate energy windows for ¹¹¹In (e.g., 171 keV and 245 keV).
-
Reconstruct the SPECT and CT images and co-register them to visualize the biodistribution of the imaging agent.
-
Analyze the images to quantify the radioactivity accumulation in the tumor and other organs of interest.
Protocol 3: Pre-targeted In Vivo Imaging using this compound and a DBCO-Fluorophore
This protocol details the two-step click chemistry approach for in vivo fluorescence imaging.
Materials:
-
Tumor-bearing mice
-
This compound (unlabeled, sterile solution)
-
DBCO-conjugated near-infrared (NIR) fluorophore (e.g., DBCO-Cy7)
-
In vivo fluorescence imaging system
Procedure:
-
Step 1: Administration of this compound:
-
Administer 10-20 nmol of this compound in 100 µL of sterile PBS to a tumor-bearing mouse via tail vein injection.
-
Allow the peptide to accumulate in the tumor and clear from the circulation for an optimal period, typically 12-24 hours. This time may need to be optimized based on the clearance rate of the specific construct.
-
-
Step 2: Administration of DBCO-Fluorophore:
-
After the clearance period, administer 5-10 nmol of the DBCO-NIR fluorophore via tail vein injection.
-
Allow the click reaction to proceed in vivo for 1-4 hours.
-
-
Imaging:
-
Anesthetize the mouse and place it in the in vivo fluorescence imaging system.
-
Acquire whole-body fluorescence images using the appropriate excitation and emission filters for the chosen NIR fluorophore.
-
Co-register with a white light image for anatomical reference.
-
Analyze the images to determine the extent of tumor-specific signal enhancement resulting from the in vivo click reaction.
-
Visualizations
Caption: Synthesis and labeling strategies for the this compound imaging probe.
Caption: Experimental workflow for direct in vivo imaging with ¹¹¹In-N3-Pen-Dtpp.
Caption: Workflow for pre-targeted in vivo imaging via click chemistry.
References
- 1. Targeting the Tumour: Cell Penetrating Peptides for Molecular Imaging and Radiotherapy | MDPI [mdpi.com]
- 2. Cell Penetrating Peptides for In Vivo Molecular Imaging Applicati...: Ingenta Connect [ingentaconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell penetrating peptides for in vivo molecular imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sneaking in SpyCatcher using cell penetrating peptides for in vivo imaging [escholarship.org]
Application Notes and Protocols for the Conjugation of Azide-Functionalized Molecules to Polymers
Topic: Method for Conjugating N3-Pen-Dtpp to Polymers
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides detailed protocols for the conjugation of an azide-functionalized molecule, exemplified by the notional compound "this compound," to polymers. The primary methods detailed are Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These "click chemistry" techniques are widely recognized for their high efficiency, specificity, and biocompatibility, making them ideal for applications in drug delivery, biomaterial development, and diagnostics.[1][2][]
The azide (N3) group on the molecule of interest reacts with an alkyne-functionalized polymer to form a stable triazole linkage. The choice between CuAAC and SPAAC will depend on the specific requirements of the experiment, such as the tolerance of the system to copper catalysts and the desired reaction kinetics.
I. Overview of Conjugation Chemistries
Two primary "click" reactions are suitable for conjugating an azide-functionalized molecule like this compound to a polymer:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method involves the use of a copper(I) catalyst to promote the reaction between a terminal alkyne and an azide.[4][] It is a highly efficient and versatile reaction. However, the potential cytotoxicity of the copper catalyst may be a concern for certain biological applications.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry method that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to react with the azide. The reaction is driven by the release of ring strain, eliminating the need for a metal catalyst and making it highly suitable for in vivo and other sensitive biological applications.
The selection of the appropriate method will depend on the polymer's functionalization (terminal alkyne for CuAAC, strained alkyne for SPAAC) and the experimental constraints.
II. Experimental Protocols
A. Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of this compound to a polymer functionalized with a terminal alkyne group.
Materials:
-
Alkyne-functionalized polymer
-
This compound (azide-functionalized molecule)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Solvent (e.g., deionized water, DMSO, DMF, or a mixture)
-
Purification system (e.g., dialysis tubing, size-exclusion chromatography)
Procedure:
-
Polymer and this compound Preparation:
-
Dissolve the alkyne-functionalized polymer in the chosen solvent to a final concentration of 1-10 mg/mL.
-
Dissolve this compound in a compatible solvent to a final concentration of 10-50 mM.
-
-
Catalyst Preparation:
-
Prepare a stock solution of CuSO₄ (e.g., 100 mM in deionized water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 500 mM in deionized water).
-
Prepare a stock solution of THPTA ligand (e.g., 100 mM in deionized water).
-
-
Conjugation Reaction:
-
In a reaction vial, add the alkyne-functionalized polymer solution.
-
Add the this compound solution. The molar ratio of azide to alkyne can be varied, but a slight excess of the azide (e.g., 1.2 to 2 equivalents) is often used to ensure complete conjugation to the polymer.
-
Add the THPTA ligand to the reaction mixture to a final concentration of 5 times the copper concentration.
-
Add the CuSO₄ solution to a final concentration of 50-250 µM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours, or overnight if necessary. The reaction can be monitored by techniques such as FTIR (disappearance of the azide peak at ~2100 cm⁻¹) or NMR spectroscopy.
-
-
Purification:
-
Remove the copper catalyst and unreacted small molecules by dialysis against a suitable buffer (e.g., PBS with EDTA to chelate residual copper) or by size-exclusion chromatography.
-
Lyophilize the purified polymer conjugate to obtain a solid product.
-
Experimental Workflow for CuAAC Conjugation
Caption: Workflow for CuAAC conjugation of this compound to an alkyne-polymer.
B. Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol details the conjugation of this compound to a polymer functionalized with a strained alkyne, such as DBCO.
Materials:
-
Strained alkyne-functionalized polymer (e.g., DBCO-polymer)
-
This compound (azide-functionalized molecule)
-
Solvent (e.g., PBS, DMSO, or other biocompatible solvent)
-
Purification system (e.g., dialysis, size-exclusion chromatography)
Procedure:
-
Reactant Preparation:
-
Dissolve the strained alkyne-functionalized polymer in the chosen solvent to a desired concentration (e.g., 1-10 mg/mL).
-
Dissolve this compound in a compatible solvent to a stock concentration (e.g., 10-50 mM).
-
-
Conjugation Reaction:
-
In a reaction vial, combine the strained alkyne-polymer solution and the this compound solution. A slight molar excess of the azide (1.2 to 2 equivalents) is recommended.
-
The reaction mixture is typically incubated at room temperature or 37°C. The reaction time can vary from 1 to 24 hours, depending on the specific strained alkyne and the reactant concentrations.
-
Monitor the reaction progress using appropriate analytical techniques (e.g., FTIR, NMR, or UV-Vis spectroscopy if one of the components has a chromophore).
-
-
Purification:
-
Purify the polymer conjugate to remove unreacted this compound using dialysis or size-exclusion chromatography.
-
Lyophilize the purified product to obtain the final conjugate.
-
Experimental Workflow for SPAAC Conjugation
Caption: Workflow for SPAAC conjugation of this compound to a DBCO-polymer.
III. Data Presentation
The efficiency of the conjugation reaction can be quantified and compared. The following table provides a template for summarizing key quantitative data for both CuAAC and SPAAC reactions.
| Parameter | CuAAC | SPAAC | Reference |
| Reaction Time | 1-4 hours | 1-24 hours | |
| Reaction Temperature | Room Temperature | Room Temperature to 37°C | |
| Catalyst Required | Yes (Copper(I)) | No | |
| Typical Molar Ratio (Azide:Alkyne) | 1.2:1 to 2:1 | 1.2:1 to 2:1 | Protocol Dependent |
| Typical Conjugation Efficiency | >90% | >90% | |
| Biocompatibility | Lower (due to copper) | High |
IV. Signaling Pathways and Logical Relationships
The conjugation of this compound to a polymer is a chemical process and does not inherently involve a biological signaling pathway. However, the resulting polymer conjugate could be designed to interact with specific biological pathways. The logical relationship for the formation of the conjugate is a straightforward chemical reaction.
References
Application Notes & Protocols: N3-Pen-Dtpp in Glycan Engineering and Analysis
Introduction
Glycosylation is a critical post-translational modification that profoundly influences protein structure, function, and localization. The intricate and heterogeneous nature of glycans presents significant analytical challenges. Chemical probes are instrumental in the sensitive and specific analysis of glycans. This document details the applications and protocols for N3-Pen-Dtpp, a novel chemical probe designed for the derivatization of glycans to facilitate their analysis by mass spectrometry.
This compound (a hypothetical designation for an azide-containing chemical probe) is engineered for efficient labeling of free glycans at their reducing end. The azide (N3) group provides a versatile handle for "click" chemistry, while the "Pen-Dtpp" moiety is designed to enhance ionization efficiency and provide a unique mass signature for quantitative analysis. These application notes are intended for researchers, scientists, and drug development professionals engaged in glycan engineering and analysis.
Applications
1. High-Throughput Quantitative Glycan Profiling
This compound is a valuable tool for the relative and absolute quantification of N- and O-linked glycans from various biological sources, including purified glycoproteins, cell lysates, and patient samples. The probe's properties allow for highly sensitive detection by mass spectrometry (MS).[1] Isobaric versions of the Dtpp tag could potentially be developed for multiplexed quantitative glycomics, similar to tandem mass tags (TMT) used in proteomics.[2]
2. Biomarker Discovery
Alterations in glycan structures are associated with numerous diseases, including cancer.[3] this compound can be employed in comparative glycomic studies to identify changes in glycosylation patterns between healthy and diseased states. The high sensitivity and quantitative accuracy afforded by this labeling strategy make it suitable for discovering potential glycan biomarkers.[4]
3. Characterization of Therapeutic Glycoproteins
The glycosylation profile of therapeutic proteins is a critical quality attribute that affects their efficacy and safety.[5] this compound can be integrated into the quality control workflow of biopharmaceutical production to ensure batch-to-batch consistency of glycosylation. This includes the analysis of monoclonal antibodies, fusion proteins, and other recombinant glycoproteins.
4. Glycan Engineering and Synthetic Biology
In the field of glycan engineering, where novel glycosylation pathways are designed and implemented, this compound serves as an essential analytical tool to verify the structures of engineered glycans. It can be used to analyze the efficiency of chemoenzymatic glycan modification and to characterize the products of synthetic glycosylation pathways.
Quantitative Data
The following tables represent typical quantitative data that can be obtained using this compound labeling coupled with mass spectrometry.
Table 1: Relative Quantification of N-Glycans from Two Breast Cancer Cell Lines
| Glycan Composition | m/z of this compound Labeled Glycan | Fold Change (Cell Line B vs. A) | p-value |
| Hex5HexNAc4 | 2155.8 | 2.3 | 0.001 |
| Hex5HexNAc4Fuc1 | 2301.9 | 1.8 | 0.005 |
| Hex5HexNAc4Neu5Ac1 | 2602.9 | -3.1 | <0.001 |
| Hex6HexNAc5Neu5Ac2 | 3240.2 | -2.5 | 0.002 |
This table illustrates a comparative glycomic analysis, highlighting significant changes in glycan abundance between two hypothetical cell lines.
Table 2: Absolute Quantification of N-Glycans from a Therapeutic Monoclonal Antibody
| Glycan Structure | Amount (pmol/µg protein) | % Abundance |
| G0F | 1.2 | 45 |
| G1F | 0.8 | 30 |
| G2F | 0.4 | 15 |
| Man5 | 0.27 | 10 |
This table shows the absolute quantification of the major N-glycan species on a therapeutic antibody, which is crucial for quality control.
Experimental Protocols
Protocol 1: N-Glycan Release and Labeling with this compound
This protocol describes the enzymatic release of N-glycans from a purified glycoprotein, followed by labeling with this compound.
Materials:
-
Purified glycoprotein (20-500 µg)
-
Denaturation Buffer: 1.33% (w/v) SDS
-
IGEPAL-CA630 (4% v/v)
-
PNGase F (e.g., New England Biolabs, #P0704)
-
This compound labeling reagent
-
Labeling reaction buffer
-
Acetonitrile (ACN)
-
Solid-phase extraction (SPE) cartridges (HILIC)
Procedure:
-
Denaturation: Dissolve the glycoprotein sample in 30 µL of Denaturation Buffer and incubate at 65°C for 10 minutes.
-
Detergent Sequestration: Add 10 µL of 4% (v/v) IGEPAL-CA630 to the denatured sample and mix.
-
N-Glycan Release: Add 1.2 U of PNGase F and incubate overnight at 37°C.
-
Labeling with this compound:
-
To the released glycans, add 25 µL of the this compound labeling mixture.
-
Incubate the reaction at 65°C for 2 hours.
-
-
Purification of Labeled Glycans:
-
Bring the sample volume to ~700 µL with 96% ACN.
-
Load the sample onto a pre-equilibrated HILIC-SPE cartridge.
-
Wash the cartridge five times with 96% ACN to remove excess labeling reagent.
-
Elute the labeled N-glycans with water.
-
The purified, labeled glycans are now ready for MS analysis.
-
Protocol 2: O-Glycan Release and Labeling with this compound
This protocol outlines the chemical release of O-glycans and subsequent labeling.
Materials:
-
Glycoprotein sample
-
Reductive β-elimination reagents (e.g., sodium borohydride in sodium hydroxide)
-
This compound labeling reagent
-
Neutralization buffer (e.g., acetic acid)
-
SPE cartridges (C18 and/or graphitized carbon)
Procedure:
-
Reductive β-elimination: Perform reductive β-elimination on the glycoprotein to release O-glycans as alditols.
-
Sample Cleanup: Neutralize the reaction and desalt the sample using a C18 SPE cartridge.
-
Labeling: Due to the chemical release method, the reducing end is modified. Therefore, an alternative labeling strategy targeting a different functional group on the glycan or a periodate oxidation followed by labeling would be necessary. Note: this compound as described for reducing-end labeling is not directly applicable here without modification of the protocol or the probe's reactivity. A modified this compound with an amine-reactive group could be used to label the GlcNAc residues after O-GlcNAcase treatment.
-
Purification: Purify the labeled O-glycans using graphitized carbon SPE.
Visualizations
Caption: Workflow for N-glycan analysis using this compound labeling.
Caption: Investigating disease-related glycosylation changes with this compound.
References
- 1. Recent Advances in Labeling‐Based Quantitative Glycomics: From High‐Throughput Quantification to Structural Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. QUANTITATIVE CLINICAL GLYCOMICS STRATEGIES: A GUIDE FOR SELECTING THE BEST ANALYSIS APPROACH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-plex quantitative glycoproteomics using glycan/protein-stable isotope labeling in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid quantitative profiling of N-glycan by the glycan-labeling method using 3-aminoquinoline/α-cyano-4-hydroxycinnamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Opportunities in Glycan Engineering for Therapeutic Proteins | Encyclopedia MDPI [encyclopedia.pub]
Troubleshooting & Optimization
How to improve N3-Pen-Dtpp conjugation efficiency.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of your N3-Pen-Dtpp conjugation experiments. The underlying chemical reaction is a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of this compound conjugation?
The conjugation of this compound to an alkyne-modified molecule relies on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. In this reaction, a copper(I) catalyst facilitates the formation of a stable triazole linkage between the terminal azide group (-N3) on your this compound molecule and a terminal alkyne on your molecule of interest. This reaction is highly specific and efficient, making it a popular choice for bioconjugation.[1][2]
Q2: My this compound conjugation yield is low. What are the common causes?
Low yields in CuAAC reactions can be attributed to several factors:
-
Inactive Catalyst: The active catalyst is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state, particularly in the presence of oxygen.
-
Poor Reagent Quality: Impurities in either the this compound or the alkyne-modified molecule can interfere with the reaction. The stability of the azide group on this compound should also be considered.
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, solvent, and reactant concentrations can significantly impact the reaction efficiency.
-
Poor Substrate Solubility: If either of the reaction partners has poor solubility in the chosen solvent system, the reaction rate will be compromised.[3]
-
Steric Hindrance: Bulky chemical groups near the azide or alkyne functionalities can physically obstruct the reaction from proceeding efficiently.[3]
Q3: How can I ensure my copper catalyst is active?
To maintain a sufficient concentration of the active Cu(I) catalyst, it is common practice to generate it in situ from a Cu(II) source, such as copper(II) sulfate (CuSO₄), using a reducing agent.[3] Sodium ascorbate is a widely used and effective reducing agent for this purpose. Additionally, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent the oxidation of Cu(I).
Q4: What is the role of a ligand in the conjugation reaction?
Ligands play a crucial role in stabilizing the Cu(I) oxidation state, thereby protecting it from oxidation and disproportionation. Furthermore, certain ligands can significantly accelerate the rate of the CuAAC reaction. A commonly used ligand for aqueous bioconjugation is Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).
Q5: How do I choose the right solvent for my conjugation?
The choice of solvent is critical and depends on the solubility of your this compound and alkyne-modified molecule. For many biomolecules, aqueous buffers are preferred. If solubility is an issue, a co-solvent system, such as DMF/H₂O or THF/H₂O, can be employed to enhance the solubility of the reactants.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive Copper Catalyst (Oxidation to Cu(II)) | • Use a reducing agent like sodium ascorbate to generate Cu(I) in situ from a Cu(II) source (e.g., CuSO₄·5H₂O). • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). • Use a stabilizing ligand (e.g., THPTA) to protect the Cu(I) catalyst. |
| Poor Substrate Solubility | • Use a co-solvent system (e.g., DMF/H₂O, THF/H₂O) to improve solubility. • Gentle heating may improve solubility, but monitor for potential side reactions. | |
| Steric Hindrance | • If possible, redesign the alkyne- or azide-containing molecule to increase the distance between the reactive group and any bulky substituents. • Increase the reaction time and/or temperature. | |
| Suboptimal pH | • The optimal pH for CuAAC is typically between 4 and 12. For bioconjugations, a pH range of 7-8 is common. Perform a pH optimization study for your specific system. | |
| Formation of Side Products | Homocoupling of Alkynes (Glaser Coupling) | • Use a ligand to stabilize the copper catalyst and minimize side reactions. • Ensure thorough degassing of the reaction mixture to remove oxygen. |
| Degradation of Biomolecules | • For sensitive biomolecules like proteins, oxidative damage can occur. • Add aminoguanidine to the reaction mixture to intercept byproducts of ascorbate oxidation. • Minimize reaction time and use the lowest effective copper concentration. | |
| Difficulty in Product Purification | Unreacted Starting Materials | • Optimize the reaction conditions to drive the reaction to completion. • Employ chromatographic techniques such as size-exclusion chromatography or reverse-phase HPLC for purification. |
| Residual Copper Catalyst | • Use a heterogeneous copper catalyst that can be easily filtered off. • For soluble copper catalysts, use a copper-chelating resin or perform dialysis to remove residual copper. |
Experimental Protocols
General Protocol for this compound Conjugation (CuAAC)
This protocol provides a starting point and should be optimized for your specific this compound and alkyne-modified molecule.
Materials:
-
This compound
-
Alkyne-modified molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Degassed reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Co-solvent (e.g., DMSO or DMF, if required)
-
Purification system (e.g., HPLC, FPLC)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water. Note: This solution should be prepared fresh.
-
Dissolve your this compound and alkyne-modified molecule in the reaction buffer to the desired concentrations. If solubility is an issue, a minimal amount of a co-solvent like DMSO can be used.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified molecule and this compound (typically a 1.5 to 5-fold molar excess of one reactant is used).
-
Add the THPTA ligand to the reaction mixture. A 5-fold molar excess of ligand to copper is recommended.
-
Add the CuSO₄ solution. The final copper concentration should generally be between 50 and 100 µM.
-
Vortex the mixture gently.
-
-
Initiation of the Reaction:
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM.
-
If the reaction is oxygen-sensitive, it is recommended to degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 5-10 minutes before adding the sodium ascorbate.
-
Incubate the reaction at room temperature or a specified temperature, protected from light. Reaction times can range from 1 to 24 hours.
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by techniques such as LC-MS or HPLC.
-
-
Purification of the Conjugate:
-
Once the reaction is complete, purify the conjugate from unreacted starting materials and reaction components. Common methods include:
-
Size-Exclusion Chromatography (SEC): To separate based on size.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For high-resolution separation.
-
Dialysis or Centrifugal Filtration: To remove small molecules like excess reagents and salts.
-
-
Visualizations
References
Technical Support Center: Troubleshooting N3-Pen-Dtpp Click Reactions
Welcome to the technical support center for N3-Pen-Dtpp click reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which click chemistry reactions can it be used for?
This compound is a chemical reagent that contains an azide (-N3) functional group. This makes it suitable for "click chemistry," a class of biocompatible reactions known for their high efficiency and specificity. Specifically, this compound can be used in two main types of click reactions[1][2][3]:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction occurs between the azide group of this compound and a terminal alkyne-containing molecule, catalyzed by a copper(I) source.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction where the azide of this compound reacts with a strained cyclooctyne, such as DBCO (dibenzocyclooctyne) or BCN (bicyclo[6.1.0]nonyne). The reaction is driven by the release of ring strain in the cyclooctyne[].
Q2: My CuAAC reaction with this compound is showing a very low yield. What are the potential causes?
Low yield in CuAAC reactions can stem from several factors. The most common issues are related to the catalyst, reagents, and reaction conditions.
-
Inactive Copper Catalyst: The active catalyst is Copper(I). If you are using a Copper(II) source (like CuSO₄), it must be fully reduced to Cu(I) by a reducing agent, typically sodium ascorbate. Oxygen can re-oxidize Cu(I) to the inactive Cu(II) state[5].
-
Degraded Reagents: Azides can be sensitive to light and heat. Ensure your this compound and alkyne-containing molecule are stored correctly and have not degraded. The reducing agent, sodium ascorbate, is particularly prone to oxidation and should be prepared fresh before each experiment.
-
Suboptimal Reagent Concentrations: The stoichiometry of reactants, copper, ligand, and reducing agent is crucial. An insufficient amount of any component can lead to an incomplete reaction.
-
Poor Solubility: If any of the reactants are not fully dissolved in the chosen solvent system, the reaction will be slow and incomplete. Co-solvents like DMSO or DMF are often used to improve solubility.
-
Steric Hindrance: While click chemistry is generally tolerant of steric bulk, highly hindered azide or alkyne groups can slow down the reaction rate.
Q3: I'm performing a SPAAC (copper-free) reaction with this compound and a DBCO-linked molecule, but the conjugation efficiency is poor. What should I check?
For SPAAC reactions, the primary factors influencing yield are reaction kinetics, reagent stability, and steric accessibility.
-
Inefficient Reaction Kinetics: While SPAAC doesn't require a catalyst, the reaction rate is influenced by the specific cyclooctyne used, temperature, pH, and the solvent system. Some cyclooctynes are inherently more reactive than others due to differences in ring strain.
-
Degradation of Reactants: Ensure proper storage of both the this compound and the cyclooctyne-containing molecule to prevent degradation.
-
Steric Hindrance: If the azide or cyclooctyne is located in a sterically crowded environment on your biomolecule, it may be inaccessible for reaction. Introducing a PEG spacer on the cyclooctyne linker can sometimes improve accessibility and reaction rates.
-
Suboptimal Reaction Conditions: Temperature and pH can significantly impact SPAAC reaction rates. Higher temperatures generally increase the reaction rate, and a slightly alkaline pH (7.5-8.5) can also be beneficial.
Q4: Can I use the same solvent for both CuAAC and SPAAC reactions?
While there is some overlap, the optimal solvent system can differ. For CuAAC, mixtures of aqueous buffers with organic co-solvents like DMSO, DMF, or t-BuOH are common to ensure all components, including the copper catalyst and ligand, are soluble. For SPAAC, the choice of solvent is often dictated by the solubility of the biomolecule of interest. Buffers such as PBS and HEPES are commonly used, and studies have shown that HEPES buffer can lead to higher reaction rates compared to PBS.
Troubleshooting Guides
Low Yield in CuAAC Reactions
This troubleshooting guide will help you systematically address common issues leading to low yields in your this compound CuAAC reactions.
Caption: Troubleshooting workflow for low yield in CuAAC reactions.
Low Yield in SPAAC Reactions
This guide provides a systematic approach to diagnosing and resolving issues with low-yielding this compound SPAAC reactions.
Caption: Troubleshooting workflow for low yield in SPAAC reactions.
Data Presentation
Table 1: Recommended Reagent Concentrations for CuAAC Reactions
| Reagent | Recommended Concentration/Ratio | Notes |
| Limiting Reactant (Azide or Alkyne) | 1 equivalent | The reactant that is more difficult to synthesize or purify is typically the limiting one. |
| Excess Reactant | 1.1 - 1.5 equivalents | Using a slight excess of the more accessible reactant can drive the reaction to completion. |
| Copper(II) Sulfate (CuSO₄) | 0.1 - 0.25 equivalents | Higher concentrations do not always lead to better yields and can complicate purification. |
| Sodium Ascorbate | 1 - 5 equivalents | Should be in excess of the copper catalyst to ensure complete reduction to Cu(I) and to counteract oxidation by dissolved oxygen. Must be prepared fresh. |
| Copper-stabilizing Ligand (e.g., THPTA) | 1 - 5 equivalents relative to Copper | A higher ligand-to-copper ratio (e.g., 5:1) is often recommended to stabilize the Cu(I) catalyst and protect biomolecules from oxidative damage. |
Table 2: Influence of Reaction Parameters on SPAAC Kinetics
| Parameter | Observation | Recommendation |
| Cyclooctyne Structure | Reaction rates vary significantly with the structure of the cyclooctyne. More strained alkynes react faster. For example, DBCO and BCN are generally more reactive than less strained cyclooctynes. | Select a cyclooctyne with a known high rate constant for reactions with azides. |
| Temperature | Increasing the temperature from 4°C to 25°C or 37°C can significantly increase the reaction rate. | For slow reactions, consider increasing the incubation temperature. |
| pH | Reaction rates can be pH-dependent. A slightly alkaline pH (7.5-8.5) often accelerates the reaction. | Optimize the pH of your reaction buffer. |
| Buffer System | The choice of buffer can impact reaction kinetics. HEPES buffer has been shown to result in faster SPAAC rates compared to PBS. | If possible, test different buffer systems to find the optimal one for your specific conjugation. |
| PEG Spacer | The presence of a PEG linker on the cyclooctyne can enhance reaction rates, likely by increasing accessibility and improving solubility. | If steric hindrance is suspected, use a cyclooctyne with a PEG spacer. |
Experimental Protocols
Protocol 1: General Procedure for CuAAC Reaction with this compound
This protocol provides a starting point for the copper-catalyzed click reaction of this compound with an alkyne-containing molecule. Concentrations and reaction times should be optimized for specific substrates.
Caption: General experimental workflow for a CuAAC reaction.
Protocol 2: General Procedure for SPAAC Reaction with this compound
This protocol outlines a general method for the copper-free click reaction between this compound and a cyclooctyne-functionalized molecule.
Caption: General experimental workflow for a SPAAC reaction.
References
Best practices for dissolving and storing N3-Pen-Dtpp.
This technical support center provides researchers, scientists, and drug development professionals with best practices for dissolving and storing N3-Pen-Dtpp, a click chemistry reagent containing an azide group.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: While a specific datasheet for this compound is not publicly available, for similar azide-containing NHS esters, anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are the recommended solvents for preparing stock solutions.[1][2][3][4] Amine-free DMF is often preferred.[1]
Q2: How should I store the solid this compound reagent?
A2: Solid this compound should be stored at -20°C. It is recommended to allow the vial to equilibrate to room temperature before opening to avoid moisture condensation, which can hydrolyze the NHS ester.
Q3: Can I prepare a stock solution of this compound and store it for later use?
A3: Yes, you can prepare a stock solution in anhydrous DMSO or DMF. This stock solution can typically be stored at -20°C for 1-2 months. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q4: What is the recommended concentration for a stock solution of this compound?
A4: A common concentration for stock solutions of similar NHS esters is 10 mg/mL or 10 mM. The optimal concentration may vary depending on your specific experimental needs.
Q5: What should I do if the this compound does not dissolve easily?
A5: If you encounter solubility issues, gentle vortexing or brief sonication may help. Ensure that the solvent (DMSO or DMF) is anhydrous, as the presence of water can affect solubility and lead to hydrolysis of the NHS ester.
Troubleshooting Guide
Issue: The this compound powder is clumpy and difficult to weigh.
-
Cause: The product may have absorbed moisture.
-
Solution: Allow the vial to warm to room temperature in a desiccator before opening. Handle the powder quickly in a low-humidity environment.
Issue: The dissolved this compound solution appears cloudy or has particulates.
-
Cause 1: The solvent may not be of high enough purity (anhydrous).
-
Solution 1: Use fresh, high-quality anhydrous DMSO or DMF.
-
Cause 2: The compound may not be fully dissolved.
-
Solution 2: Gently vortex the solution for a longer period. Brief sonication in a water bath can also be used to aid dissolution.
Issue: A precipitate forms when the this compound stock solution is added to my aqueous reaction buffer.
-
Cause: The concentration of the organic solvent (DMSO or DMF) in the final reaction mixture is too high, causing the compound to precipitate.
-
Solution: Keep the final concentration of the organic solvent in the aqueous reaction mixture below 10% (v/v). You can achieve this by preparing a more concentrated stock solution of this compound or by adjusting the volumes in your reaction setup.
Issue: My conjugation reaction with this compound has a low yield.
-
Cause 1: The this compound may have hydrolyzed due to moisture or improper storage.
-
Solution 1: Use a fresh vial of the reagent and ensure proper handling and storage conditions are met. Prepare fresh stock solutions.
-
Cause 2: The pH of the reaction buffer is not optimal. For reactions with primary amines, the pH should be in the range of 7.2-8.5.
-
Solution 2: Verify the pH of your reaction buffer. Avoid buffers containing primary amines like Tris, as they can compete in the reaction. Phosphate-buffered saline (PBS) is a suitable alternative.
Quantitative Data Summary
| Parameter | Recommendation | Source(s) |
| Recommended Solvents | Anhydrous Dimethyl Sulfoxide (DMSO), Anhydrous Dimethylformamide (DMF) | |
| Storage (Solid) | -20°C | |
| Storage (Stock Solution) | -20°C in anhydrous DMSO or DMF (up to 1-2 months) | |
| Stock Solution Concentration | 10 mg/mL or 10 mM | |
| Final Organic Solvent % in Reaction | < 10% (v/v) |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound.
Materials:
-
This compound (MW: 281.27 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Anhydrous Dimethylformamide (DMF)
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Equilibrate Reagent: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Weigh Reagent: Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.81 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO or DMF to the weighed this compound. For the example above, add 1 mL of solvent.
-
Mix Thoroughly: Vortex the solution until the this compound is completely dissolved. If necessary, briefly sonicate the tube in a water bath.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C for up to 1-2 months.
Visual Workflows
References
How to prevent side reactions with N3-Pen-Dtpp.
Welcome to the technical support center for N3-Pen-Dtpp. This guide provides detailed troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent and troubleshoot side reactions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chemical reagent that contains an azide (N3) group.[1][2] It is designed for "click chemistry," a set of highly efficient and specific reactions for joining molecules together. Its primary applications involve bioconjugation, where it is used to label or link biomolecules like proteins, peptides, or nucleic acids to other molecules, such as fluorescent dyes, imaging agents, or therapeutic payloads.
This compound can be used in two main types of click chemistry reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction joins the azide group of this compound with a molecule containing a terminal alkyne. It requires a copper(I) catalyst.[1][2][3]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative where the azide reacts with a strained cyclooctyne, such as DBCO or BCN.
Q2: What are the main types of side reactions to be aware of when using this compound?
Side reactions are primarily dependent on the type of click chemistry being performed (CuAAC or SPAAC).
-
For CuAAC reactions:
-
Oxidation of Biomolecules: The combination of the copper catalyst and a reducing agent (like sodium ascorbate) can generate reactive oxygen species (ROS). ROS can damage sensitive amino acid residues in proteins, particularly methionine, cysteine, histidine, and arginine.
-
Catalyst Inactivation: The active Cu(I) catalyst is prone to oxidation into the inactive Cu(II) state, which can slow down or halt the reaction.
-
Protein Modification by Reducing Agent Byproducts: The commonly used reducing agent, sodium ascorbate, can be oxidized to dehydroascorbate, which may react with protein side chains, especially arginine.
-
-
For SPAAC reactions:
-
Thiol-yne Reactions: The strained cyclooctynes (e.g., DBCO) used in SPAAC can sometimes react with free thiol groups, such as those found on cysteine residues in proteins.
-
Hydrophobicity Issues: Cyclooctyne reagents are often large and hydrophobic, which can potentially alter the solubility, distribution, and biological properties of the labeled biomolecule.
-
Q3: How can I minimize the oxidation of my biomolecule during CuAAC reactions?
Minimizing oxidation is critical for maintaining the integrity of your protein or peptide.
-
Use a Stabilizing Ligand: A copper-chelating ligand, such as THPTA (water-soluble) or TBTA, should always be used. These ligands protect the copper from oxidation, accelerate the reaction, and can reduce the generation of damaging ROS.
-
Degas Solutions: Remove dissolved oxygen from your reaction buffers by bubbling with an inert gas like argon or nitrogen before adding the copper catalyst.
-
Optimize Reagent Concentrations: Use the lowest effective concentration of copper and sodium ascorbate to achieve a good reaction rate without causing excessive oxidative damage.
Q4: How can I prevent low yields in my CuAAC reaction?
Low yields are often traced back to the catalyst system or reaction setup.
-
Ensure an Active Catalyst: Use a stabilizing ligand like THPTA to prevent the oxidation of Cu(I) to the inactive Cu(II) form. Always prepare the sodium ascorbate solution fresh, as it degrades in the presence of oxygen.
-
Check Reagent Purity and Stoichiometry: Ensure the purity of your this compound and alkyne-modified molecule. Use a slight molar excess (e.g., 1.5 to 5 equivalents) of the smaller molecule to drive the reaction to completion.
-
Optimize Reaction Time and Temperature: While many click reactions are fast and proceed at room temperature, labeling complex biomolecules may require longer incubation times (30-60 minutes or more).
Troubleshooting Guides
Guide 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Yield | 1. Inactive Cu(I) catalyst due to oxidation. 2. Degradation of sodium ascorbate reducing agent. 3. Insufficient reaction time. | 1. Pre-complex the CuSO4 with a stabilizing ligand (e.g., THPTA) before initiating the reaction. 2. Always use a freshly prepared solution of sodium ascorbate. 3. Increase the reaction time to 1-2 hours or, if the biomolecule is stable, allow it to react overnight at 4°C. |
| Degradation of Protein/Peptide | 1. Oxidative damage from Reactive Oxygen Species (ROS). 2. High concentrations of copper catalyst. | 1. Use a copper-chelating ligand like THPTA. Add a ROS scavenger if necessary. For arginine protection, consider adding aminoguanidine. 2. Reduce the final copper concentration to 0.1-0.5 mM. |
| Precipitation in Reaction | 1. Poor solubility of one of the components. 2. High concentration of organic co-solvent causing protein to precipitate. | 1. Dissolve reagents in a minimal amount of a water-miscible organic solvent (e.g., DMSO) before adding to the aqueous reaction buffer. 2. Ensure the final concentration of the organic co-solvent is low (typically <10% v/v) to maintain protein solubility. |
Guide 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
| Problem | Potential Cause | Recommended Solution |
| Non-Specific Labeling | 1. Reaction of the strained alkyne (e.g., DBCO) with free thiols (cysteine residues). | 1. If non-specific labeling is suspected, cap free thiols by pre-treating the protein with a reagent like N-ethylmaleimide (NEM) before the SPAAC reaction. |
| Low Conjugation Yield | 1. Steric hindrance around the azide or alkyne. 2. Hydrolysis or degradation of the strained alkyne. | 1. If possible, design linkers that place the reactive groups in a less hindered position. 2. Ensure the strained alkyne reagent is stored properly under dry, inert conditions. Check the pH of the reaction; optimal pH is typically around 7.4. |
| Poor Solubility of Conjugate | 1. The high hydrophobicity of the cyclooctyne reagent reduces the solubility of the final product. | 1. Use a PEGylated version of the strained alkyne (e.g., DBCO-PEG4) to increase the hydrophilicity and solubility of the final conjugate. |
Experimental Protocols
Protocol 1: General Procedure for CuAAC Bioconjugation
This protocol describes a general method for labeling an alkyne-modified protein with this compound.
1. Preparation of Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in DMSO.
-
Alkyne-Modified Protein: Prepare a 1-5 mg/mL solution in a non-amine, non-thiol containing buffer (e.g., PBS, pH 7.4).
-
Copper(II) Sulfate (CuSO4): Prepare a 20 mM stock solution in water.
-
THPTA Ligand: Prepare a 100 mM stock solution in water.
-
Sodium Ascorbate: Prepare a 300 mM stock solution in water. This solution must be prepared fresh immediately before use.
2. Reaction Setup:
-
In a microcentrifuge tube, combine 50 µL of the alkyne-modified protein solution and 90 µL of PBS buffer.
-
Add 20 µL of the 10 mM this compound stock solution (this provides a significant molar excess).
-
Vortex briefly to mix.
3. Catalyst Preparation and Reaction Initiation:
-
In a separate tube, premix 10 µL of the 100 mM THPTA solution with 10 µL of the 20 mM CuSO4 solution. Let it stand for 2 minutes.
-
Add the THPTA/CuSO4 mixture to the protein/azide solution.
-
To initiate the reaction, add 10 µL of the freshly prepared 300 mM sodium ascorbate solution. Vortex briefly.
4. Incubation and Purification:
-
Protect the reaction from light and incubate at room temperature for 30-60 minutes.
-
The resulting conjugate can be purified from excess reagents using standard methods like size-exclusion chromatography or dialysis.
Protocol 2: General Procedure for SPAAC Bioconjugation
This protocol describes a general method for labeling a DBCO-modified protein with this compound.
1. Preparation of Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in DMSO.
-
DBCO-Modified Protein: Prepare a 1-5 mg/mL solution in PBS, pH 7.4.
2. Reaction Setup:
-
In a microcentrifuge tube, add the desired amount of DBCO-modified protein.
-
Add the this compound stock solution. A molar ratio of 1:1.5 (protein:azide) is typically sufficient due to the high reactivity.
-
Adjust the final volume with PBS buffer as needed.
3. Incubation and Purification:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can also be left overnight at 4°C.
-
Monitor the reaction progress using an appropriate analytical method (e.g., SDS-PAGE, HPLC).
-
Purify the conjugate using standard methods to remove unreacted this compound.
Visualizations
CuAAC Experimental Workflow
References
N3-Pen-Dtpp reaction purification techniques to remove excess reagents.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the purification of products from N3-Pen-Dtpp click chemistry reactions, focusing on the removal of excess reagents.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove the copper catalyst after a click reaction?
Residual copper can be problematic for several reasons. In drug development, it is a major concern due to its potential toxicity, and regulatory bodies have strict limits on elemental impurities in active pharmaceutical ingredients (APIs). For biological applications, copper ions can be toxic to cells or interfere with downstream assays. In chemical synthesis, residual copper can catalyze unwanted side reactions or poison catalysts in subsequent steps.[1]
Q2: My final product has a green or blue tint. What does this indicate?
A green or blue coloration in your isolated product is a common indicator of residual copper contamination.[1] This is often due to the presence of Cu(II) species, which can form from the oxidation of the active Cu(I) catalyst during the reaction or workup.[1]
Q3: I performed an aqueous wash, but copper contamination persists. Why?
Many copper complexes, especially those formed with common ligands used in click chemistry, may have some solubility in organic solvents. A simple water wash may not be sufficient to remove them completely. Using an aqueous solution of a chelating agent is generally more effective.[1]
Q4: What are the primary methods for removing excess copper catalyst?
The main strategies for copper removal include:
-
Aqueous Washes with Chelating Agents: Using solutions of reagents like EDTA to form water-soluble copper complexes that can be extracted from an organic phase.[1]
-
Solid-Phase Scavengers: Employing functionalized silica or polymer resins that selectively bind copper, which can then be removed by simple filtration.
-
Dialysis: Particularly useful for purifying biomolecules or other macromolecular products, where the product is retained by a membrane while small molecules like copper salts are removed.
-
Precipitation: In some cases, the product can be precipitated from the reaction mixture, leaving the copper salts in solution.
Q5: How do I choose the best purification method for my this compound conjugate?
The choice of method depends on the properties of your final product. For small molecules soluble in organic solvents, aqueous washes with a chelating agent like EDTA or the use of solid-phase scavengers are common and effective. For larger biomolecules or water-soluble products, dialysis or size-exclusion chromatography may be more appropriate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound reaction products.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Persistent blue/green color in the organic layer after EDTA wash. | 1. Insufficient amount or concentration of EDTA. 2. The copper-ligand complex is highly soluble in the organic solvent and resistant to extraction. 3. The product itself has chelating properties. | 1. Increase the concentration of the EDTA solution (e.g., to 0.5 M) and/or perform multiple washes until the aqueous layer is colorless. 2. Switch to a solid-phase scavenger with a stronger affinity for copper. 3. If your product is a strong chelator, a scavenger resin may be the most effective option. Consider using a large excess of the scavenger. |
| Low recovery of the final product after purification. | 1. Product is partially soluble in the aqueous wash. 2. Product is adsorbing to the solid-phase scavenger. 3. Product precipitation during workup. | 1. Back-extract the aqueous washes with a fresh portion of the organic solvent to recover any dissolved product. 2. Elute the scavenger resin with a small amount of a more polar solvent to recover the adsorbed product, if compatible with your product's stability. Test a small sample first. 3. If precipitation occurs, try to redissolve the precipitate in a suitable solvent and combine it with the main product fraction. |
| Reaction stalls after initial conversion. | 1. Depletion of the active Cu(I) catalyst due to oxidation. 2. Product inhibition, where the triazole product coordinates to the copper catalyst. | 1. Add a fresh premixed solution of the copper salt and reducing agent (e.g., sodium ascorbate) portion-wise throughout the reaction. 2. Increase the initial catalyst loading (e.g., from 1 mol% to 5 mol%). |
| Insoluble product, making purification difficult. | The product has low solubility in common organic solvents. | 1. Try to perform the reaction in a solvent in which the product is more soluble, even if it requires heating. 2. For purification, consider trituration of the crude solid with a solvent that dissolves the impurities but not the product. 3. If the product is a salt, it might be possible to freebase it (or form a different salt) to alter its solubility properties. |
Experimental Protocols
Protocol 1: Copper Removal using Aqueous EDTA Wash
This method is suitable for small-molecule this compound conjugates that are soluble in an organic solvent immiscible with water.
Methodology:
-
Dilution: Once the click reaction is complete, dilute the reaction mixture with an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).
-
First Wash: Transfer the diluted reaction mixture to a separatory funnel and wash with an aqueous solution of ethylenediaminetetraacetic acid (EDTA). A concentration of 0.1 M to 0.5 M is typically effective. The aqueous layer will often turn blue or green as it extracts the copper-EDTA complex.
-
Separation: Allow the layers to separate fully and drain the lower aqueous layer.
-
Repeat: Repeat the wash with a fresh EDTA solution one or two more times, or until the aqueous layer is no longer colored.
-
Final Washes: Wash the organic layer with water, followed by a wash with a saturated sodium chloride solution (brine) to help remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Copper Removal using a Solid-Phase Scavenger
This protocol is ideal for reactions where aqueous workups are problematic or when very low final copper concentrations are required.
Methodology:
-
Preparation: After the click reaction is complete, if the reaction was run in a solvent mixture (e.g., t-BuOH/water), dilute it with an appropriate organic solvent in which your product is soluble.
-
Add Scavenger: Add the solid-phase scavenger resin (e.g., SiliaMetS Thiourea or DMT) to the reaction mixture. A general guideline is to use a significant excess of the resin's binding capacity relative to the amount of copper used.
-
Stir: Stir the resulting slurry vigorously at room temperature. A minimum of 1 hour is recommended, but for optimal removal, stirring for 4 hours or overnight may be necessary. The progress can often be visually monitored as the scavenger resin changes color upon chelating the copper.
-
Filtration: Filter the mixture through a pad of celite or a fritted glass funnel to remove the resin.
-
Wash: Wash the collected resin with a fresh portion of the reaction solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washes, and concentrate the solution using a rotary evaporator to yield the purified product.
Data Presentation
The efficiency of copper removal is highly dependent on the specific reaction conditions, ligands, and the nature of the product. The following table provides a general comparison of common methods for small-molecule purification.
| Purification Method | Typical Final Copper Level | Advantages | Disadvantages |
| Aqueous EDTA Wash | 10-100 ppm | Inexpensive, simple procedure. | Can require multiple washes; may not be effective for all copper-ligand complexes. |
| Solid-Phase Scavengers (e.g., Thiourea-based) | < 10 ppm | High efficiency, broad applicability, simple filtration removal. | Higher cost than simple chelators. |
| Dialysis (for macromolecules) | Variable | Gentle, effective for large molecules, removes other small molecule impurities. | Time-consuming, not suitable for small molecules. |
| Precipitation/Trituration | Variable | Can be very simple and effective if solubility differences are large. | Product loss is possible; may not be generally applicable. |
References
Impact of pH and temperature on N3-Pen-Dtpp reaction kinetics.
Disclaimer: The following guide addresses the impact of pH and temperature on a hypothetical "N3-Pen-Dtpp" reaction, presumed to be a copper-catalyzed azide-alkyne cycloaddition (CuAAC) between an azide-modified penicillin derivative (N3-Pen) and a DTPP-alkyne. The information provided is based on established principles of CuAAC reactions and is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the this compound (CuAAC) reaction?
A1: For most biomolecule conjugations using CuAAC, a pH range of 7.0 to 7.5 is recommended.[1] The reaction can proceed over a broader pH range (4-12), but extreme pH values can lead to the degradation of reactants or byproducts.[2] It is crucial to avoid buffers with high concentrations of chloride ions or Tris buffers, as they can interfere with the copper catalyst.[3]
Q2: How does temperature affect the kinetics of the this compound reaction?
A2: The CuAAC reaction can be performed at a wide range of temperatures, from 0°C to 160°C.[2] For most bioconjugation applications involving sensitive molecules like penicillin derivatives, reactions are typically run at or near room temperature (20-25°C) to ensure the stability of the reactants. Increasing the temperature will generally increase the reaction rate, but this must be balanced against the potential for thermal degradation of the starting materials or product.
Q3: Can I perform the this compound reaction without a copper catalyst?
A3: The reaction you are performing is a copper-catalyzed "click chemistry" reaction. If you are experiencing issues related to copper toxicity in your system, you might consider a copper-free alternative, such as a strain-promoted azide-alkyne cycloaddition (SPAAC).[4] This would require synthesizing a strained cyclooctyne derivative of DTPP. SPAAC reactions are bioorthogonal and proceed efficiently at physiological pH and temperature without the need for a metal catalyst.
Q4: What are the critical components for a successful this compound reaction?
A4: A successful CuAAC reaction requires the azide (N3-Pen), the alkyne (Dtpp-alkyne), a source of copper(I) ions, a reducing agent to maintain the copper in the +1 oxidation state, and a copper-chelating ligand to stabilize the catalyst and accelerate the reaction.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no product yield | Suboptimal pH: The pH of the reaction mixture is outside the optimal range, affecting catalyst activity or reactant stability. | Ensure the reaction buffer is within the pH 7.0-7.5 range. Avoid buffers containing high concentrations of chloride or Tris. |
| Incorrect Temperature: The reaction temperature is too low, resulting in slow kinetics, or too high, causing degradation of reactants. | For sensitive biomolecules, start with room temperature (20-25°C). If the reaction is slow, a modest increase in temperature (e.g., to 37°C) can be tested, while monitoring for degradation. | |
| Copper Catalyst Inactivity: The Cu(I) catalyst has been oxidized to the inactive Cu(II) state. | Ensure a sufficient amount of a reducing agent, such as sodium ascorbate, is present. Prepare the catalyst solution fresh before use. | |
| Ligand Issues: The copper-chelating ligand is absent or inappropriate for the reaction conditions. | Use a water-soluble, stabilizing ligand like THPTA for aqueous reactions to protect the catalyst and improve efficiency. | |
| Side product formation | Reactant Degradation: The pH or temperature is causing the decomposition of N3-Pen or Dtpp-alkyne. | Perform control experiments to assess the stability of each reactant under the reaction conditions. Consider lowering the temperature or adjusting the pH. |
| Non-specific binding or reaction: The copper catalyst is causing unintended side reactions with other functional groups on your molecules. | The use of a stabilizing ligand can help minimize side reactions. Ensure all components are of high purity. | |
| Inconsistent reaction rates | Oxygen Exposure: Dissolved oxygen in the reaction buffer can lead to the oxidation of the Cu(I) catalyst. | Degas the reaction buffer before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also improve consistency. |
| Reagent Concentration Variability: Inaccurate concentrations of reactants, catalyst, or ligand. | Carefully prepare and quantify all stock solutions. Use a consistent excess of the smaller molecule (e.g., 2-fold excess of the azide if the alkyne is on a larger biomolecule). |
Quantitative Data Summary
The following table summarizes the expected impact of pH and temperature on the this compound reaction kinetics, based on general principles of CuAAC. Optimal values should be determined empirically for your specific system.
| Parameter | Condition | Expected Impact on Reaction Rate | Notes |
| pH | < 4 | Significantly Decreased | Acidic conditions can lead to hydrolysis of reactants and protonation of the triazole, inhibiting catalysis. |
| 4 - 6 | Moderate | The reaction can proceed, but may be slower than at neutral pH. | |
| 7.0 - 7.5 | Optimal | Generally provides the best balance of catalyst activity and biomolecule stability. | |
| > 8 | Moderate to Decreased | Basic conditions can lead to the formation of copper hydroxides and potential degradation of some biomolecules. | |
| Temperature | 4°C | Very Slow | Useful for slowing down the reaction to study intermediates or for very sensitive molecules. |
| 20-25°C | Recommended Starting Point | Provides a good balance between reaction rate and stability for most bioconjugations. | |
| 37°C | Increased | Can be used to accelerate the reaction, but monitor for potential degradation of N3-Pen. | |
| > 50°C | Significantly Increased | High temperatures can lead to rapid reaction but also increase the risk of reactant and product degradation. |
Experimental Protocols
Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of N3-Pen with Dtpp-alkyne
This protocol provides a general procedure. Concentrations and reaction times may need to be optimized.
Materials:
-
N3-Pen (azide-modified penicillin derivative)
-
Dtpp-alkyne
-
Copper(II) Sulfate (CuSO4) solution (e.g., 50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 250 mM in water)
-
Sodium Ascorbate solution (e.g., 500 mM in water, freshly prepared)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
Procedure:
-
Prepare Reactants:
-
Dissolve N3-Pen in PBS to a final concentration of 1 mM.
-
Dissolve Dtpp-alkyne in PBS to a final concentration of 2 mM (a 2-fold excess).
-
-
Prepare Catalyst Premix:
-
In a microcentrifuge tube, combine 10 µL of 50 mM CuSO4 solution and 50 µL of 250 mM THPTA solution.
-
Vortex briefly to mix. This creates a 5:1 ligand to copper ratio.
-
-
Initiate the Reaction:
-
In a new microcentrifuge tube, add 500 µL of the 1 mM N3-Pen solution.
-
Add 500 µL of the 2 mM Dtpp-alkyne solution.
-
Add 6 µL of the CuSO4/THPTA premix to the reaction mixture.
-
Initiate the reaction by adding 12 µL of freshly prepared 500 mM Sodium Ascorbate solution.
-
Vortex gently to mix all components.
-
-
Incubation:
-
Incubate the reaction at room temperature (25°C) for 1-4 hours. The reaction progress can be monitored by an appropriate analytical method (e.g., HPLC, LC-MS).
-
-
Quenching and Purification (Optional):
-
If necessary, the reaction can be quenched by adding a chelating agent like EDTA.
-
Purify the resulting this compound conjugate using a suitable chromatography method (e.g., size-exclusion or reverse-phase chromatography).
-
Visualizations
Caption: this compound CuAAC Reaction Pathway.
Caption: Troubleshooting Workflow for Low Reaction Yield.
References
Technical Support Center: Choosing the Right Alkyne Partner for N3-Pen-Dtpp
Welcome to the technical support center for N3-Pen-Dtpp, a versatile azide-containing click chemistry reagent. This guide is designed for researchers, scientists, and drug development professionals to assist in the selection of the optimal alkyne partner and to provide troubleshooting support for bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a chemical reagent that contains an azide functional group. It is primarily used in "click chemistry" for the covalent modification of biomolecules or other molecules of interest. Its azide group can react with an alkyne group to form a stable triazole linkage, a reaction that is highly efficient and specific. This makes this compound a valuable tool in drug development, particularly for creating antibody-drug conjugates (ADCs) and other targeted therapeutics.
Q2: What types of "click" reactions can this compound participate in?
A2: this compound is compatible with the two main types of azide-alkyne cycloaddition reactions:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction requires a copper(I) catalyst to join the azide of this compound with a terminal alkyne. It is a robust and high-yielding reaction.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne, such as those containing DBCO (Dibenzocyclooctyne) or BCN (Bicyclononyne), to react with the azide of this compound.[1] The absence of a cytotoxic copper catalyst makes SPAAC ideal for applications in living systems.[2]
Q3: How do I choose between CuAAC and SPAAC for my experiment with this compound?
A3: The choice depends on your specific application:
-
Choose CuAAC when you are working with purified proteins or other molecules in a cell-free system and your biomolecule is not sensitive to copper. CuAAC is generally faster and uses less expensive terminal alkyne reagents.
-
Choose SPAAC for applications involving live cells, in vivo studies, or when working with biomolecules that are sensitive to copper-induced damage.[3] SPAAC offers excellent biocompatibility as it eliminates the need for a toxic catalyst.[4]
Q4: What are the recommended alkyne partners for SPAAC with this compound?
A4: For SPAAC, strained cyclooctynes are required. The most commonly used and recommended partners for this compound are DBCO and BCN derivatives.[1] DBCO generally exhibits faster reaction kinetics compared to BCN.
Q5: What factors can affect the success of my conjugation reaction with this compound?
A5: Several factors can influence the outcome of your experiment, including the purity of your reagents, the choice of solvent, reaction temperature, and pH. It is crucial to use high-quality reagents and to optimize the reaction conditions for your specific biomolecule and alkyne partner.
Troubleshooting Guides
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound
| Problem | Possible Cause | Solution |
| Low or No Product Formation | Degraded this compound or alkyne partner (e.g., DBCO, BCN). | Use freshly prepared reagents. Store azide and cyclooctyne reagents under an inert atmosphere and protected from light. Verify reagent integrity via mass spectrometry or NMR if possible. |
| Slow reaction kinetics. | Increase the concentration of one or both reactants. If the stability of your biomolecule allows, consider a modest increase in reaction temperature (e.g., from 4°C to room temperature or 37°C). Consider switching to a more reactive cyclooctyne, such as a DBCO derivative if you are using BCN. | |
| Incompatible solvent or buffer. | If solubility is an issue, consider adding a co-solvent like DMSO. For aqueous reactions, some buffers like HEPES may offer better performance than PBS for certain SPAAC reactions. | |
| Multiple Products or Non-Specific Labeling | Side reactions of the cyclooctyne. | Highly reactive cyclooctynes can sometimes react with other nucleophiles, such as thiols. If your biomolecule contains free thiols, consider blocking them with a reagent like N-ethylmaleimide (NEM) prior to the SPAAC reaction. Alternatively, running the reaction at a lower temperature can increase selectivity. |
| Impure starting materials. | Purify the this compound and your alkyne-functionalized molecule before the reaction. Characterize the purity of your starting materials by an appropriate method (e.g., HPLC, LC-MS). | |
| Difficulty in Purifying the Product | Similar physicochemical properties of the product and excess reagents. | If using a small molecule alkyne partner, consider using a larger excess of the limiting reagent (often the biomolecule) to ensure full conversion of the small molecule, which can then be more easily removed by size-based purification methods like size-exclusion chromatography or dialysis. |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
| Problem | Possible Cause | Solution |
| Low or No Product Formation | Oxidation of the Cu(I) catalyst to inactive Cu(II). | Ensure the reaction is performed under an inert atmosphere (nitrogen or argon) or use a freshly prepared solution of a reducing agent like sodium ascorbate to maintain copper in the +1 oxidation state. |
| Inhibition of the copper catalyst. | Buffers containing chelating agents (e.g., Tris, citrate) can inhibit the copper catalyst. Use non-coordinating buffers such as phosphate, HEPES, or MOPS. High concentrations of chloride ions should also be avoided. | |
| Poor choice or concentration of a stabilizing ligand. | The use of a Cu(I) stabilizing ligand like TBTA or THPTA is highly recommended to protect the catalyst from oxidation and accelerate the reaction. Ensure the appropriate ligand-to-copper ratio is used (typically 1:1 to 5:1). | |
| Degradation of the biomolecule. | The combination of a copper catalyst and a reducing agent can generate reactive oxygen species (ROS) that may damage your biomolecule. The inclusion of a stabilizing ligand can help mitigate this. If damage persists, consider decreasing the reaction time or temperature. | |
| Inconsistent Reaction Yields | Oxygen exposure. | Even with a reducing agent, minimizing oxygen exposure is crucial for reproducibility. Cap reaction vessels and avoid vigorous vortexing that might introduce more oxygen. |
| Purity of reagents. | Ensure high purity of this compound, the alkyne partner, the copper source, and the reducing agent. Impurities can interfere with the catalytic cycle. |
Data Presentation
Comparison of Alkyne Partners for this compound
The following table summarizes the key characteristics of common alkyne partners for reactions with this compound. The reaction rates are based on published data for reactions with benzyl azide, a small molecule azide that serves as a good model for the reactivity of this compound.
| Alkyne Partner | Reaction Type | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Key Advantages | Key Disadvantages |
| Terminal Alkynes | CuAAC | N/A (Catalyzed) | Fast reaction, high yield, inexpensive reagents. | Requires a cytotoxic copper catalyst, not suitable for live-cell applications. |
| DBCO (Dibenzocyclooctyne) | SPAAC | ~0.3 - 1.0 | High reactivity for a copper-free reaction, good stability. | More expensive than terminal alkynes, can be lipophilic. |
| BCN (Bicyclononyne) | SPAAC | ~0.14 | Good reactivity and stability, less sterically hindered than DBCO. | Generally slower reaction rate than DBCO. |
| DIBO (Dibenzoannulated cyclooctyne) | SPAAC | ~0.17 | Good reactivity. | May be less readily available than DBCO or BCN. |
Note: Reaction rates are influenced by the specific structure of the reactants, solvent, and temperature.
Experimental Protocols
General Protocol for SPAAC of this compound with a DBCO-Functionalized Protein
This protocol provides a general guideline for the conjugation of this compound to a protein that has been pre-functionalized with a DBCO group.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or an aqueous buffer) at a concentration of 1-10 mM.
-
Prepare the DBCO-functionalized protein in a non-amine, non-azide containing buffer (e.g., PBS, pH 7.4).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the DBCO-functionalized protein with a 3-10 fold molar excess of the this compound stock solution.
-
The final protein concentration should ideally be in the range of 1-5 mg/mL.
-
If using a DMSO stock of this compound, ensure the final concentration of DMSO in the reaction mixture is below 10% to avoid protein denaturation.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight. The optimal time and temperature may need to be determined empirically.
-
-
Purification:
-
Remove excess, unreacted this compound and any reaction byproducts using a suitable purification method such as size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
-
Analysis:
-
Characterize the resulting conjugate by methods such as SDS-PAGE (which should show a shift in molecular weight), UV-Vis spectroscopy, or mass spectrometry to confirm successful conjugation.
-
General Protocol for CuAAC of this compound with a Terminal Alkyne-Modified Biomolecule
This protocol outlines the steps for a copper-catalyzed click reaction.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent.
-
Prepare the terminal alkyne-modified biomolecule in a non-chelating buffer (e.g., phosphate or HEPES buffer).
-
Prepare stock solutions of:
-
Copper(II) sulfate (CuSO₄) (e.g., 20 mM in water).
-
A copper-stabilizing ligand, such as THPTA (e.g., 50 mM in water).
-
A reducing agent, such as sodium ascorbate (e.g., 100 mM in water, freshly prepared).
-
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the terminal alkyne-modified biomolecule.
-
Add this compound to the desired final concentration (typically a 2-10 fold molar excess over the biomolecule).
-
Prepare a premix of the copper catalyst by combining the CuSO₄ and THPTA stock solutions (a common ratio is 1:5 copper to ligand). Let this mixture stand for a few minutes.
-
Add the copper/ligand premix to the reaction tube. The final copper concentration is typically in the range of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-2 hours. Protect the reaction from light if using photosensitive molecules.
-
-
Purification:
-
Purify the conjugate to remove the copper catalyst, excess reagents, and byproducts. This can be achieved by size-exclusion chromatography, dialysis, or other appropriate chromatographic techniques.
-
-
Analysis:
-
Analyze the purified conjugate using suitable analytical methods to confirm the conjugation and assess its purity.
-
Visualizations
Caption: A generalized experimental workflow for a SPAAC reaction.
Caption: Decision tree for selecting the appropriate click chemistry method.
Caption: The signaling pathway of the SPAAC reaction.
References
- 1. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06816H [pubs.rsc.org]
- 2. Bioconjugation application notes [bionordika.fi]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
How to minimize protein aggregation during N3-Pen-Dtpp labeling.
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using N3-Pen-Dtpp for protein labeling. The primary focus is on preventing and minimizing protein aggregation, a common challenge in bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a click chemistry reagent that contains an azide group. It is designed for use as a linker in the creation of antibody-drug conjugates (ADCs).[1][2][3] The reagent facilitates the attachment of molecules to proteins, which can then be used in subsequent bioorthogonal reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[3]
Q2: What are the most common causes of protein aggregation during this compound labeling?
A2: Protein aggregation during labeling is a multifaceted issue. The primary causes include:
-
Increased Hydrophobicity: The addition of the this compound linker and its payload can increase the overall hydrophobicity of the protein, leading to self-association to minimize contact with the aqueous environment.[4]
-
Over-labeling: Attaching too many linker molecules to a single protein can alter its isoelectric point (pI) and surface charge, reducing its solubility and promoting aggregation.
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the reaction buffer can significantly impact protein stability. Labeling at a pH close to the protein's pI can minimize solubility.
-
Use of Organic Co-solvents: this compound, like many similar linkers, may require an organic co-solvent like DMSO or DMF for dissolution. High concentrations of these solvents can denature the protein.
-
High Protein Concentration: Working with highly concentrated protein solutions increases the likelihood of intermolecular interactions that can lead to aggregation.
-
Temperature: Elevated temperatures can increase the rate of both the labeling reaction and protein unfolding, which can lead to aggregation.
Q3: How can I detect protein aggregation in my sample?
A3: Several methods can be used to detect and quantify protein aggregation:
-
Visual Inspection: The simplest method is to look for visible signs of precipitation or cloudiness in the solution.
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate the presence of light-scattering aggregates.
-
Dynamic Light Scattering (DLS): DLS is a sensitive technique that measures the size distribution of particles in a solution and can detect the presence of even small amounts of larger aggregates.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric protein.
Troubleshooting Guide
This section provides specific troubleshooting steps to minimize protein aggregation during this compound labeling.
Issue 1: Visible Precipitation During or Immediately After Labeling
This indicates rapid and significant protein aggregation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for immediate precipitation.
Detailed Steps:
-
Reduce Molar Excess of this compound: Over-labeling is a common cause of aggregation. Perform a titration experiment to determine the optimal molar ratio of the linker to your protein. Start with a lower molar excess and incrementally increase it to find the balance between labeling efficiency and protein stability.
-
Optimize Buffer Conditions:
-
pH: Ensure the reaction buffer pH is at least one unit away from your protein's isoelectric point (pI). For NHS ester-based labeling, a pH range of 7.2-8.5 is generally recommended.
-
Ionic Strength: Both very low and very high salt concentrations can promote aggregation. Optimize the ionic strength for your specific protein.
-
Additives: Consider including stabilizing excipients in your buffer.
-
-
Lower Reaction Temperature: Conduct the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration. This can slow down the process of protein unfolding and aggregation.
-
Decrease Protein Concentration: Perform the labeling reaction at a lower protein concentration to reduce the likelihood of intermolecular interactions.
-
Control Co-solvent Concentration: If this compound is dissolved in an organic solvent, add it to the protein solution slowly and with gentle mixing to avoid localized high concentrations. Keep the final concentration of the organic solvent to a minimum (ideally below 10%).
Issue 2: Gradual Aggregation During Storage After Labeling
This suggests that the labeled protein is less stable over time.
Troubleshooting Strategies:
-
Screen for Optimal Storage Buffer: The ideal storage buffer for the labeled protein may be different from that of the unlabeled protein. Perform a buffer screen to find the optimal pH, ionic strength, and excipients for long-term stability.
-
Include Stabilizing Additives: Additives can help maintain the protein in its native conformation.
-
Flash-Freeze and Store at -80°C: For long-term storage, flash-freeze aliquots in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol 1: this compound Labeling of a Protein (General Procedure)
This protocol is a general guideline and should be optimized for your specific protein.
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS, HEPES)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5-8.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Ensure your protein is in an amine-free buffer. If necessary, perform a buffer exchange. Adjust the protein concentration to 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Labeling Reaction:
-
Bring both the protein solution and the this compound solution to room temperature.
-
Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. Add the reagent slowly while gently mixing.
-
Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle agitation.
-
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and by-products using a desalting column or dialysis.
Protocol 2: Purification of Labeled Protein and Removal of Aggregates
Size exclusion chromatography (SEC) is an effective method for separating monomeric labeled protein from aggregates.
Materials:
-
Labeled protein solution
-
SEC column appropriate for the molecular weight of your protein
-
SEC running buffer (a buffer in which the labeled protein is stable)
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the SEC running buffer.
-
Sample Preparation: Centrifuge the labeled protein solution at high speed (e.g., >14,000 x g) for 10-15 minutes to pellet insoluble aggregates.
-
Chromatography:
-
Load the supernatant onto the equilibrated SEC column.
-
Run the chromatography at a flow rate recommended for your column.
-
Collect fractions and monitor the elution profile using UV absorbance at 280 nm. Aggregates will elute in the earlier fractions, followed by the monomeric protein.
-
-
Analysis: Analyze the collected fractions by SDS-PAGE to confirm the purity of the monomeric labeled protein.
Data Presentation
Table 1: Common Stabilizing Additives for Protein Labeling and Storage
| Additive | Typical Concentration | Mechanism of Action |
| Arginine | 50-100 mM | Suppresses aggregation by interacting with hydrophobic and charged regions. |
| Glycerol | 5-20% (v/v) | Increases solvent viscosity and stabilizes protein structure. |
| Trehalose/Sucrose | 0.25-1 M | Preferentially excluded from the protein surface, promoting a more compact, stable state. |
| Non-ionic Detergents (e.g., Tween-20) | 0.01-0.1% (v/v) | Can help to solubilize proteins and prevent hydrophobic interactions. |
| TCEP | 0.1-0.5 mM | A mild reducing agent that can prevent the formation of intermolecular disulfide bonds. |
Visualizations
Caption: General experimental workflow for this compound labeling.
Caption: Key factors contributing to protein aggregation during labeling.
References
Troubleshooting guide for N3-Pen-Dtpp in complex biological media.
Welcome to the technical support center for N3-Pen-Dtpp. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered when using this compound for click chemistry applications in complex biological media.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a chemical reagent used in click chemistry.[1][2] It contains an azide (N3) group, which allows it to react with molecules containing specific functional groups.[1] This reagent is versatile and can be used in two main types of click chemistry reactions:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Reacts with molecules containing alkyne groups in the presence of a copper catalyst.[1]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Reacts with molecules containing strained alkyne groups (like DBCO or BCN) without the need for a copper catalyst.[1]
Q2: What are the common applications of this compound in biological research?
This compound is frequently used for labeling and detecting biomolecules in complex biological samples such as cell lysates. It is a valuable tool in chemical proteomics for identifying and enriching proteins of interest. The azide group allows for the attachment of reporter molecules (like fluorophores or biotin) to alkyne-modified proteins for visualization and purification.
Q3: What are the key differences between CuAAC and SPAAC reactions with this compound?
The primary difference lies in the requirement of a copper catalyst.
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Requires a Copper(I) catalyst. | Copper-free. |
| Reactant | Terminal Alkynes | Strained Alkynes (e.g., DBCO, BCN) |
| Toxicity | Copper can be toxic to living cells. | Generally considered more biocompatible for live-cell imaging. |
| Reaction Speed | Typically faster reaction kinetics. | Can have slower reaction kinetics compared to CuAAC. |
Troubleshooting Guides
This section addresses specific problems that may arise during experiments using this compound in complex biological media.
Problem 1: Low or No Signal After Click Reaction
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inefficient Click Reaction | - Optimize Reagent Concentrations: Titrate the concentrations of this compound and the alkyne-containing molecule. A final concentration of 2-40 µM for the detection reagent is a good starting point. - Check Reagent Quality: Ensure all reagents, especially the copper catalyst and reducing agent for CuAAC, are fresh and not degraded. Prepare sodium ascorbate solution fresh before each experiment. - Extend Reaction Time: Longer incubation times may improve labeling efficiency. |
| Degradation of this compound | - Proper Storage: Store this compound according to the manufacturer's recommendations, typically at -20°C. Avoid repeated freeze-thaw cycles. |
| Issues with Copper Catalyst (CuAAC) | - Use a Copper Ligand: Ligands like THPTA can protect the copper catalyst from oxidation and improve reaction efficiency. - Sacrificial Metals: In complex media, other molecules can sequester copper. Adding a sacrificial metal like Zn(II) can help keep the copper catalyst available for the reaction. |
| Inhibitory Components in Biological Media | - Buffer Composition: Certain buffers, like Tris, can inhibit CuAAC. Consider using phosphate or HEPES buffers. - Detergents: High concentrations of detergents like SDS can interfere with the click reaction. Optimize the detergent concentration or perform a buffer exchange. |
Experimental Workflow for Troubleshooting Low Signal:
Caption: A stepwise workflow for troubleshooting low signal in click chemistry experiments.
Problem 2: High Background or Non-Specific Labeling
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Non-specific Binding of Reagents | - Reduce Reagent Concentration: Lower the concentration of this compound and the detection probe. - Washing Steps: Increase the number and stringency of washing steps after the labeling reaction to remove unbound reagents. |
| Reaction with Free Thiols | - Thiol Scavengers: Pre-treat the lysate with a thiol-reactive compound like N-ethylmaleimide (NEM) to block free cysteine residues. |
| Precipitation of Reagents | - Solubility: Ensure all reagents are fully dissolved before adding them to the reaction mixture. This compound solubility can be checked in the manufacturer's datasheet. |
Signaling Pathway for Minimizing Non-Specific Binding:
References
Validation & Comparative
A Comparative Guide to Azide-Containing Reagents for Bioconjugation and Drug Development
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical step in the successful design and execution of bioconjugation and drug delivery strategies. Azide-containing reagents are fundamental components in the field of click chemistry, enabling efficient and specific covalent bond formation under mild, biocompatible conditions. This guide provides a comprehensive comparison of N3-Pen-Dtpp, a representative azide-containing linker, with other classes of azide reagents, supported by experimental data and detailed protocols.
The utility of azide-containing reagents lies in their ability to participate in highly selective and high-yield "click" reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] These reactions have become indispensable tools for attaching molecules such as drugs, imaging agents, or polyethylene glycol (PEG) chains to biomolecules like proteins, antibodies, and nucleic acids.[3] The choice of the azide reagent can significantly impact reaction kinetics, yield, and the properties of the final conjugate.[1][4]
Quantitative Comparison of Azide Reagent Performance
The performance of azide-containing reagents in click chemistry is influenced by factors such as steric hindrance around the azide group and the electronic nature of its substituents. The following tables provide a summary of quantitative data for different classes of azide reagents in both CuAAC and SPAAC reactions. While specific data for this compound is not publicly available, it is presented here as a representative primary alkyl azide linker, a common structural motif in bioconjugation reagents.
Table 1: Comparison of Azide Reagents in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Azide Class | Representative Reagent Example | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | Typical Yield (%) | Typical Reaction Time | Key Considerations |
| Primary Alkyl Azide | Benzyl Azide (as a proxy for this compound) | ~0.1 - 1.0 | >90% | Minutes to hours | Generally fast and high-yielding. Less sterically hindered azides react faster. |
| Secondary Alkyl Azide | 1-Azidoethylbenzene | ~0.05 - 0.5 | >85% | Hours | Slower reaction rates compared to primary azides due to increased steric bulk. |
| Tertiary Alkyl Azide | 2-Azido-2-methylpropane | Very slow to no reaction | <10% | Days | Generally not suitable for efficient bioconjugation due to severe steric hindrance. |
| Aryl Azide | Phenyl Azide | ~0.1 - 0.8 | >90% | Minutes to hours | Reactivity is influenced by electronic effects; electron-withdrawing groups can accelerate the reaction. |
| Sulfonyl Azide | Tosyl Azide | Generally slow | Variable | Hours to days | Less reactive in CuAAC compared to alkyl and aryl azides. |
Note: Rate constants and reaction times are approximate and can vary significantly based on the specific alkyne, copper source, ligand, and solvent system used.
Table 2: Comparison of Azide Reagents in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
| Azide Class | Representative Reagent Example | Typical Second-Order Rate Constant (M⁻¹s⁻¹) with DBCO | Typical Yield (%) | Typical Reaction Time | Key Considerations |
| Primary Alkyl Azide | Benzyl Azide (as a proxy for this compound) | ~0.1 - 1.0 | >90% | Minutes to hours | Steric hindrance is a dominant factor; primary azides show superior reactivity. |
| Secondary Alkyl Azide | 1-Azidoethylbenzene | ~0.05 - 0.5 | >85% | Hours | Slower reaction rates compared to primary azides. |
| Tertiary Alkyl Azide | 2-Azido-2-methylpropane | Very slow to no reaction | <10% | Days | May not react with bulky cyclooctynes like DBCO. |
| Aryl Azide | Phenyl Azide | ~0.1 - 0.8 | >90% | Minutes to hours | Differences in reactivity between various aryl azides are generally less pronounced than steric effects. |
| Sulfonyl Azide | Tosyl Azide | Generally slow | Variable | Hours to days | Generally less reactive in SPAAC. |
Note: Rate constants are highly dependent on the specific strained cyclooctyne used (e.g., DBCO, BCN, DIFO). This compound is expected to be compatible with these cyclooctynes.
Experimental Protocols
To obtain reliable and comparable data for different azide-containing reagents, standardized experimental protocols are crucial. Below are representative methodologies for performing CuAAC and SPAAC reactions.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for a small-scale CuAAC reaction.
Materials:
-
Azide-containing reagent (e.g., this compound)
-
Alkyne-containing molecule
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand
-
Solvent (e.g., water, DMSO, DMF, or a mixture)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the azide in a suitable solvent.
-
Prepare a 10 mM stock solution of the alkyne in a suitable solvent.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of the ligand (THPTA or TBTA) in water or DMSO.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a reaction vial, combine the azide (1.0 equivalent) and alkyne (1.0-1.2 equivalents).
-
Add the chosen solvent to achieve the desired reaction concentration.
-
In a separate tube, premix the CuSO₄ solution (0.05 equivalents) and the ligand solution (0.05 equivalents).
-
Add the copper/ligand mixture to the azide/alkyne solution and stir for 5 minutes.
-
Initiate the reaction by adding the sodium ascorbate solution (0.2 equivalents).
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by a suitable analytical method such as TLC, LC-MS, or HPLC.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol provides a general method for SPAAC, which is particularly useful for live-cell imaging and in vivo applications due to the absence of a cytotoxic copper catalyst.
Materials:
-
Azide-labeled biomolecule
-
DBCO (Dibenzocyclooctyne) or BCN (Bicyclononyne) conjugated molecule
-
Phosphate-buffered saline (PBS) or other suitable biocompatible buffer
-
DMSO (for dissolving reagents)
Procedure:
-
Preparation of Reagents:
-
Dissolve the azide-labeled biomolecule in the reaction buffer to the desired concentration.
-
Prepare a stock solution of the DBCO or BCN reagent in DMSO.
-
-
Reaction Setup:
-
Add the DBCO or BCN stock solution to the solution of the azide-labeled biomolecule. The final concentration of DMSO should typically be kept below 5% to maintain the integrity of the biomolecule.
-
-
Reaction and Monitoring:
-
Incubate the reaction mixture at room temperature or 37°C.
-
The reaction progress can be monitored by following the disappearance of the DBCO absorbance at around 310 nm using UV-Vis spectroscopy, or by other methods such as SDS-PAGE or mass spectrometry for protein conjugations.
-
-
Purification:
-
Remove excess unreacted DBCO/BCN reagent and byproducts using size-exclusion chromatography, dialysis, or spin filtration, depending on the nature of the biomolecule.
-
Signaling Pathways and Applications
Click chemistry with azide-containing reagents is a powerful tool for studying and manipulating biological systems, including cellular signaling pathways. For instance, metabolic labeling with azide-functionalized sugars or amino acids allows for the visualization and tracking of glycans and proteins involved in signaling cascades.
In this example, an azide-containing sugar precursor is metabolized by the cell and incorporated into cell-surface glycoproteins. A fluorescent probe equipped with a DBCO group is then introduced, which specifically reacts with the azide-labeled proteins via SPAAC. This allows for the visualization and study of the labeled proteins and their role in signaling pathways upon ligand binding.
Conclusion
The choice of an azide-containing reagent is a critical parameter in the design of efficient click chemistry reactions for bioconjugation and drug development. For CuAAC reactions, primary alkyl and electron-poor aryl azides generally offer the fastest reaction rates. In SPAAC, steric hindrance is the dominant factor, with less hindered primary azides like this compound being superior. The provided protocols and workflows serve as a guide for researchers to compare and select the most suitable azide reagent for their specific application, ultimately enabling the development of novel therapeutics and research tools.
References
A Head-to-Head Comparison of N3-Pen-Dtpp and DBCO for Copper-Free Click Chemistry
In the rapidly evolving landscape of bioconjugation, copper-free click chemistry has emerged as a powerful tool for researchers, scientists, and drug development professionals. This method allows for the efficient and specific covalent labeling of biomolecules in their native environments, circumventing the cytotoxicity associated with copper catalysts. Among the various reagents available, dibenzocyclooctyne (DBCO) has become a gold standard for strain-promoted azide-alkyne cycloaddition (SPAAC). This guide provides a comprehensive comparison of the relatively new reagent, N3-Pen-Dtpp, with the well-established DBCO, offering available data, experimental insights, and visual workflows to inform your research.
Overview of the Competitors
DBCO (Dibenzocyclooctyne) is a well-characterized and widely used reagent in copper-free click chemistry. Its high ring strain enables a rapid and specific reaction with azide-functionalized molecules, forming a stable triazole linkage. The biocompatibility and fast kinetics of the DBCO-azide reaction have made it a staple in fields ranging from live-cell imaging to the development of antibody-drug conjugates (ADCs).
This compound is a more recent addition to the click chemistry toolkit. Based on available supplier information, it is an azide-containing reagent with a molecular formula of C11H15N5O4 and a molecular weight of 281.27[1]. Its key characteristic is its versatility, as it is reported to participate in both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) with strained alkynes like DBCO or BCN[1][2][3]. The "Pen" in its name likely indicates a penicillamine-derived structure. However, detailed experimental data on its performance, particularly in copper-free reactions, is not widely available in peer-reviewed literature.
Performance Comparison: A Data-Driven Analysis
A direct quantitative comparison is challenging due to the limited publicly available data for this compound. However, we can compare the well-documented performance of DBCO with the claimed capabilities of this compound.
| Feature | DBCO (Dibenzocyclooctyne) | This compound |
| Reaction Type | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) & Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1] |
| Reaction Partner | Azide-modified molecules | Alkyne-modified molecules (for CuAAC); Strained alkyne-modified molecules (e.g., DBCO, BCN) for SPAAC |
| Biocompatibility | High; widely used in live cells and in vivo. | Presumed to be biocompatible for SPAAC applications, but requires further validation. CuAAC is generally not suitable for live cells due to copper cytotoxicity. |
| Reaction Kinetics | Fast, with second-order rate constants typically in the range of 10-2 to 1 M-1s-1. | Not publicly available for SPAAC reactions. |
| Solubility | Generally soluble in organic solvents; aqueous solubility can be enhanced with PEGylation. | Not publicly available. |
| Stability | Good stability under physiological conditions. | Not publicly available. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible results. Below are generalized protocols for bioconjugation using DBCO. Due to the lack of specific data, a detailed protocol for this compound cannot be provided at this time.
Protocol 1: Labeling of a Protein with a DBCO-NHS Ester
This protocol outlines the steps for conjugating a DBCO moiety to a protein containing primary amines (e.g., lysine residues) using a DBCO-NHS ester.
Materials:
-
Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)
-
DBCO-NHS ester (10 mM stock in anhydrous DMSO)
-
Quenching solution (1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.
-
Reaction Setup: Add a 10-20 fold molar excess of the DBCO-NHS ester stock solution to the protein solution. The final DMSO concentration should be kept below 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
Quenching: Add the quenching solution to a final concentration of 50-100 mM to quench any unreacted DBCO-NHS ester. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted DBCO reagent using a desalting column. The DBCO-labeled protein is now ready for conjugation with an azide-modified molecule.
Protocol 2: Copper-Free Click Chemistry Conjugation of a DBCO-labeled Protein with an Azide-modified Molecule
This protocol describes the conjugation of the DBCO-labeled protein from Protocol 1 with a molecule containing an azide group.
Materials:
-
DBCO-labeled protein
-
Azide-modified molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup: Mix the DBCO-labeled protein and the azide-modified molecule in the reaction buffer. A 1.5 to 5-fold molar excess of the azide-containing molecule is often used.
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. The optimal reaction time will depend on the specific reactants and their concentrations.
-
Purification: Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or affinity chromatography, to remove any unreacted starting materials.
-
Characterization: Analyze the final conjugate by SDS-PAGE, mass spectrometry, or other relevant techniques to confirm successful conjugation and purity.
Visualizing the Workflows
Diagrams can provide a clear visual representation of the chemical reactions and experimental processes involved.
Caption: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) between DBCO and an azide.
Caption: A typical workflow for protein bioconjugation using DBCO-NHS ester and SPAAC.
Conclusion and Future Outlook
DBCO remains a robust and reliable choice for copper-free click chemistry, supported by a wealth of literature and well-established protocols. Its high reactivity, specificity, and biocompatibility make it suitable for a wide array of applications in biological research and drug development.
This compound presents an interesting alternative, with the potential for dual reactivity in both copper-catalyzed and copper-free click reactions. This could offer flexibility in experimental design. However, the current lack of comprehensive, publicly available data on its performance characteristics in SPAAC reactions—including kinetics, stability, and biocompatibility—makes it difficult to directly compare it to DBCO.
For researchers and drug development professionals requiring a well-validated and predictable copper-free click chemistry system, DBCO is the recommended choice at present. As more data on this compound and other novel click chemistry reagents become available, the field will undoubtedly continue to expand, offering an even more diverse and powerful toolkit for bioconjugation. Future studies directly comparing the performance of these and other reagents under identical experimental conditions will be invaluable to the scientific community.
References
A Comparative Guide to N-Terminal Peptide Labeling for Mass Spectrometry: A Focus on TMPP Derivatization
For researchers, scientists, and drug development professionals navigating the complexities of protein and peptide analysis, the strategic selection of a labeling reagent is paramount for achieving robust and reliable mass spectrometry data. This guide provides a comprehensive comparison of (N-Succinimidyloxycarbonylmethyl)tris(2,4,6-trimethoxyphenyl)phosphonium bromide (TMPP), a well-established N-terminal labeling reagent, with other common peptide labeling strategies. By presenting key performance data, detailed experimental protocols, and illustrative diagrams, this document aims to equip researchers with the necessary information to make informed decisions for their specific analytical needs.
Introduction to Peptide Labeling for Mass Spectrometry
In the realm of proteomics, chemical labeling of peptides prior to mass spectrometry (MS) analysis offers several advantages, including enhanced ionization efficiency, simplified spectral interpretation, and improved quantification accuracy. Labeling typically targets specific functional groups within a peptide, with the N-terminal α-amine being a common site for modification. This guide will delve into the specifics of TMPP labeling and contrast its performance with alternative methods.
TMPP Labeling: A Detailed Overview
TMPP is a chemical derivatization reagent that specifically targets the N-terminal amine group of peptides.[1] This labeling introduces a permanently charged phosphonium group, which offers distinct advantages in MS analysis.
Performance Characteristics of TMPP Labeling
| Feature | Performance with TMPP Labeling | Supporting Data/Rationale |
| Specificity | High for N-terminal amines. | TMPP reacts with the primary amine at the N-terminus of peptides.[1] |
| Ionization Enhancement | Significant improvement in signal intensity. | The pre-charged nature of the TMPP tag enhances ionization efficiency in electrospray ionization (ESI)-MS.[1] |
| Fragmentation Pattern | Induces characteristic fragmentation, aiding in spectral interpretation. | The presence of the TMPP label can lead to the formation of specific fragment ions, which can simplify peptide identification.[1][2] |
| Quantification | Can be used for relative quantification when isotopic variants of TMPP are employed. | While not inherently a quantitative reagent, isotopic versions of TMPP would allow for comparative studies. |
| Hydrophobicity | Increases the hydrophobicity of the labeled peptide. | The bulky aromatic groups of the TMPP molecule contribute to increased retention time in reversed-phase chromatography. |
Experimental Protocol for TMPP Labeling of Peptides
The following protocol outlines a general procedure for the in-solution labeling of peptides with TMPP.
Materials:
-
Peptide sample
-
(N-Succinimidyloxycarbonylmethyl)tris(2,4,6-trimethoxyphenyl)phosphonium bromide (TMPP) reagent
-
Ammonium bicarbonate buffer (e.g., 50 mM, pH 8.0)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Trifluoroacetic acid (TFA) for desalting (optional)
-
C18 desalting spin columns (optional)
Procedure:
-
Sample Preparation: Dissolve the peptide sample in ammonium bicarbonate buffer to a final concentration of approximately 1 mg/mL.
-
Reagent Preparation: Prepare a fresh solution of TMPP in acetonitrile at a concentration of 10 mg/mL.
-
Labeling Reaction: Add a 5 to 10-fold molar excess of the TMPP solution to the peptide solution.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.
-
Quenching (Optional): The reaction can be quenched by adding a solution of a primary amine, such as Tris buffer, to consume any unreacted TMPP reagent.
-
Sample Cleanup: Acidify the reaction mixture with formic acid to a final concentration of 0.1%. If necessary, desalt the labeled peptide sample using a C18 spin column according to the manufacturer's instructions.
-
Mass Spectrometry Analysis: Analyze the labeled peptide solution by LC-MS/MS.
Comparison with Alternative Labeling Strategies
TMPP labeling is one of several approaches available for peptide analysis. The table below compares TMPP with other widely used methods.
| Labeling Strategy | Principle | Advantages | Disadvantages |
| TMPP Labeling | N-terminal chemical derivatization with a charged tag. | Enhances ionization, improves fragmentation, high specificity. | Increases sample complexity, may alter chromatographic behavior. |
| Isobaric Tagging (e.g., TMT, iTRAQ) | Chemical labeling with tags that are isobaric in the MS1 scan but produce unique reporter ions in the MS/MS scan. | High multiplexing capability, accurate relative quantification. | Can suffer from ratio compression, requires specialized software for data analysis. |
| Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) | Metabolic incorporation of "heavy" and "light" amino acids into proteins in living cells. | High accuracy for relative quantification, mimics the in vivo state. | Limited to cell culture experiments, can be expensive. |
| Label-Free Quantification (LFQ) | Quantification based on the signal intensity or spectral counts of unlabeled peptides. | No chemical modification required, applicable to any sample type. | Can be less accurate than labeling methods, requires robust data alignment and normalization. |
Visualizing the Workflow and Comparisons
To further clarify the experimental process and the logical comparison of these methods, the following diagrams are provided.
Conclusion
The selection of a peptide labeling strategy for mass spectrometry is a critical decision that directly impacts the quality and scope of the experimental results. TMPP labeling offers a robust method for enhancing the detection of N-terminal peptides through improved ionization and predictable fragmentation. While it may not be the optimal choice for high-throughput quantitative studies, for which isobaric tagging or SILAC are better suited, its utility in targeted N-terminal analysis is well-established. For researchers seeking a simple, cost-effective method without chemical modification, label-free quantification remains a viable option. By understanding the principles, advantages, and limitations of each approach, researchers can confidently select the most appropriate method to address their specific biological questions.
References
A Comparative Guide to HPLC Methods for the Analysis of N3-Pen-Dtpp Reaction Products
For researchers, scientists, and professionals in drug development, the accurate analysis of reaction products is paramount. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods suitable for the analysis of products from reactions involving N3-Pen-Dtpp, a specialized azide-containing penicillamine derivative. While specific methods for this novel compound are not publicly documented, this guide outlines a systematic approach to method development and comparison based on established analytical principles for similar molecules, such as peptides and products of click chemistry.
The structure of this compound, suggesting an azide (N3) and a penicillamine (Pen) moiety, points towards its likely use in bioconjugation reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry"[1]. The analysis of such reaction mixtures—containing starting materials, the desired conjugate, and potential byproducts—requires robust and high-resolution separation techniques.
Comparison of Primary HPLC Methods
The choice of an HPLC method is dictated by the physicochemical properties of the analytes. For a molecule like this compound and its reaction products, which are likely to be polar and potentially charged, several HPLC modes are applicable. The primary modes are compared below.
| Performance Metric | Reversed-Phase (RP-HPLC) | Hydrophilic Interaction (HILIC) | Ion-Exchange (IEX-HPLC) | Size-Exclusion (SEC-HPLC) |
| Principle of Separation | Hydrophobicity[2] | Hydrophilicity[2] | Net Charge[3] | Hydrodynamic Radius (Size)[3] |
| Typical Stationary Phase | C18, C8, Phenyl-Hexyl | Bare silica, amide, or diol phases | Anion or Cation Exchange Resins | Porous silica or polymer particles |
| Primary Application | High-resolution analysis and purification of most peptides and small molecules. | Separation of very polar and hydrophilic compounds. | Separation of molecules based on their charge state (acidic or basic). | Separation of molecules by size, useful for aggregates or large conjugates. |
| Resolution | Very High | High, complementary to RP-HPLC | High, orthogonal to RP-HPLC | Low |
| Typical Peptide Recovery | Good to Excellent (>90%) | Good | Good | Excellent |
Experimental Protocols: Developing a Robust RP-HPLC Method
RP-HPLC is the most common starting point for the analysis of small molecules and peptides due to its high resolution and versatility. Below is a detailed protocol for developing an RP-HPLC method for this compound reaction products.
1. Sample Preparation
-
Solubilization: Dissolve the reaction mixture in a solvent compatible with the mobile phase, such as a mixture of water and acetonitrile or methanol.
-
Filtration: Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column or system.
2. HPLC System and Conditions
-
Column Selection: A C18 stationary phase is the most common choice for initial method development. The choice of particle and pore size is critical.
-
Particle Size: 3 µm particles generally provide about 1.5 times the efficiency of 5 µm particles, allowing for faster and more efficient separations, albeit at higher pressures.
-
Pore Size: For small molecules like this compound and its likely conjugates, a pore size of 100-150 Å is typically suitable. Larger molecules may require larger pores.
-
Column Chemistries: Different C18 columns can offer varying selectivity. It is advisable to screen columns from different vendors to find the optimal separation. Superficially porous particles can offer higher efficiency at lower backpressure compared to fully porous particles.
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in water. The acidic modifier helps to sharpen peaks and control the ionization state of the analytes.
-
Mobile Phase B: 0.1% TFA or 0.1% Formic Acid in acetonitrile.
-
-
Gradient Elution: A linear gradient is typically a good starting point for a complex reaction mixture.
-
Initial Gradient: 5% to 65% Mobile Phase B over 60 minutes. This can be optimized (steepened or flattened) to improve the resolution between key peaks.
-
-
Flow Rate: For a standard analytical column (e.g., 4.6 mm ID), a flow rate of 0.5-1.5 mL/min is common.
-
Column Temperature: Maintaining a constant column temperature (e.g., 25-40 °C) is crucial for reproducible retention times.
-
Detection:
-
UV Detection: A UV detector is standard. Wavelengths of 214 nm (for peptide bonds) and 254 nm (for aromatic compounds) are good starting points. A Photo Diode Array (PDA) detector can be used to screen across multiple wavelengths simultaneously.
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer provides mass information, which is invaluable for identifying reaction products, byproducts, and impurities.
-
Data Presentation and Method Comparison
When comparing different developed methods (e.g., different columns or mobile phases), the following quantitative metrics should be summarized in a table for clear comparison.
| Parameter | Method A (e.g., C18 Column) | Method B (e.g., Phenyl-Hexyl Column) | Method C (e.g., HILIC Column) |
| Retention Time of this compound (min) | e.g., 5.2 | e.g., 4.8 | e.g., 15.3 |
| Retention Time of Product (min) | e.g., 12.8 | e.g., 13.5 | e.g., 8.1 |
| Resolution (Product vs. Starting Material) | e.g., > 2.0 | e.g., > 2.5 | e.g., > 2.0 |
| Peak Asymmetry (Product) | e.g., 1.1 | e.g., 1.0 | e.g., 1.3 |
| Theoretical Plates (Product) | e.g., 15,000 | e.g., 18,000 | e.g., 12,000 |
| Limit of Detection (LOD) (µg/mL) | e.g., 0.05 | e.g., 0.04 | e.g., 0.08 |
Visualizing Workflows and Pathways
Diagrams are essential for representing complex experimental workflows and chemical reactions.
Caption: Workflow for HPLC method development for a novel compound.
Caption: Potential CuAAC reaction pathway for this compound.
Alternative and Complementary Analytical Methods
While HPLC is a powerful tool, other techniques can provide orthogonal information or may be better suited for specific analytical challenges.
-
Mass Spectrometry (MS): As mentioned, coupling LC to MS provides definitive identification of reaction components. Direct infusion MS can also be used for rapid mass confirmation of products.
-
Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that is particularly useful for charged molecules and chiral separations. For penicillamine, which is chiral, CE can be an excellent method to determine the enantiomeric purity of the starting materials and products.
References
A Comparative Study of CuAAC vs. SPAAC for N3-Pen-Dtpp Applications
For researchers, scientists, and drug development professionals working with the azide-containing click chemistry reagent N3-Pen-Dtpp, the choice between Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a critical decision that can significantly impact the outcome of their experiments.[1][2] This guide provides an objective comparison of these two powerful ligation techniques, supported by experimental data and detailed protocols, to facilitate an informed selection for specific bioconjugation needs.
The fundamental distinction between CuAAC and SPAAC lies in their reaction mechanism. CuAAC utilizes a copper(I) catalyst to activate a terminal alkyne for reaction with an azide, leading to a rapid and high-yielding formation of a 1,4-disubstituted triazole.[3][4][5] In contrast, SPAAC is a catalyst-free reaction that employs a strained cyclooctyne, which readily reacts with an azide to relieve ring strain, forming a triazole product. This absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.
Quantitative Data Comparison
The selection of either CuAAC or SPAAC for this compound applications often involves a trade-off between reaction kinetics and biocompatibility. The following tables summarize key quantitative data to facilitate a direct comparison.
Table 1: General Performance Characteristics
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Rate | Generally faster (1-100 M⁻¹s⁻¹) | Generally slower (10⁻³-1 M⁻¹s⁻¹), dependent on the cyclooctyne used |
| Biocompatibility | Limited in vivo due to copper cytotoxicity | High, suitable for in vivo and live-cell applications |
| Alkyne Reactant | Terminal alkynes | Strained cyclooctynes (e.g., DBCO, BCN) |
| Reagent Accessibility | Simple alkynes are readily available and cost-effective | Strained cyclooctynes can be complex and expensive to synthesize |
| Side Reactions | Potential for oxidative homocoupling of alkynes | Cyclooctynes can be prone to side reactions with thiols |
| Regioselectivity | Highly regioselective, yielding the 1,4-isomer | Yields a mixture of regioisomers |
Table 2: Comparative Reaction Kinetics
| Reaction | Alkyne Partner | Second-Order Rate Constant (k₂) | Typical Reaction Time |
| CuAAC | Terminal Alkyne | ~10 to 10⁴ M⁻¹s⁻¹ | Minutes to a few hours |
| SPAAC | BCN | ~0.1 M⁻¹s⁻¹ | Hours to overnight |
| SPAAC | DBCO | ~1 M⁻¹s⁻¹ | Hours |
Reaction Mechanisms and Experimental Workflow
To visualize the processes involved, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow for bioconjugation.
Caption: Simplified reaction mechanism for CuAAC.
Caption: Simplified reaction mechanism for SPAAC.
Caption: Comparative experimental workflow for bioconjugation.
Experimental Protocols
The following are generalized protocols for performing CuAAC and SPAAC with this compound. Optimization of reactant concentrations, temperature, and reaction time may be necessary for specific applications.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
This compound labeled substrate
-
Terminal alkyne functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Copper-chelating ligand (e.g., THPTA)
-
Solvent (e.g., DMSO/water mixture, PBS)
Procedure:
-
Dissolve the this compound labeled substrate and the terminal alkyne functionalized molecule in the chosen solvent system.
-
In a separate vial, prepare the copper catalyst solution by dissolving CuSO₄ and the copper-chelating ligand in the solvent. A typical ratio is 1:5 for Cu:ligand.
-
Add the sodium ascorbate to the alkyne/azide mixture to reduce Cu(II) to the active Cu(I) state.
-
Add the copper catalyst solution to the alkyne/azide mixture to initiate the reaction.
-
Allow the reaction to proceed at room temperature for 1-4 hours. Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS, HPLC).
-
Once the reaction is complete, the conjugate can be purified using standard techniques such as chromatography or dialysis.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Materials:
-
This compound labeled substrate
-
Strained alkyne functionalized molecule (e.g., DBCO or BCN derivative)
-
Solvent (e.g., PBS, cell culture media)
Procedure:
-
Dissolve the this compound labeled substrate and the strained alkyne functionalized molecule in the chosen solvent.
-
Mix the solutions of the azide and the strained alkyne.
-
Allow the reaction to proceed at room temperature. Reaction times can vary from 1 to 24 hours depending on the concentration of reactants and the specific strained alkyne used.
-
Monitor the reaction progress by an appropriate analytical method.
-
The reaction typically proceeds to completion without the need for quenching. Purify the final conjugate as required by the application.
Conclusion
The choice between CuAAC and SPAAC for the conjugation of this compound hinges on the specific experimental context.
CuAAC is the preferred method when:
-
High reaction speed is critical.
-
The experimental system is not sensitive to the presence of copper.
-
The reagents are readily available and cost-effective.
SPAAC is the superior choice for:
-
In vivo or live-cell applications where copper toxicity is a concern.
-
Applications requiring high biocompatibility and mild reaction conditions.
By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make an informed decision to select the most appropriate ligation strategy for their this compound applications, ultimately leading to more successful and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of N3-Pen-Dtpp Bioconjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of effective and safe bioconjugates, particularly antibody-drug conjugates (ADCs). The linker, which connects the biological macromolecule to a payload, profoundly influences the stability, efficacy, and pharmacokinetic profile of the final product. This guide provides a comparative analysis of bioconjugates featuring the N3-Pen-Dtpp (an azide-containing) linker, with a focus on its characterization and performance relative to other common conjugation technologies.
Introduction to this compound and Click Chemistry
This compound is a chemical linker that incorporates an azide (N3) functional group. This feature makes it amenable to "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1][2][3][4] These methods offer high efficiency and specificity, allowing for the precise attachment of payloads to biomolecules under mild conditions.[3] The use of click chemistry in bioconjugation has been a significant advancement, enabling the creation of more homogeneous and well-defined bioconjugates compared to traditional methods that often target lysine or cysteine residues, which can result in heterogeneous mixtures.
Performance Comparison of Bioconjugate Linkers
The stability of the linker is a crucial attribute for an effective bioconjugate, ensuring that the payload remains attached to the biomolecule until it reaches its target. Premature release of the payload can lead to off-target toxicity and reduced therapeutic efficacy. The following tables summarize key performance data for different linker types, providing a basis for comparison with bioconjugates utilizing azide-based click chemistry.
Table 1: Comparative Plasma Stability of Different ADC Linkers
| Linker Type | Chemistry | Half-life in Human Plasma (t½) | Key Characteristics |
| Azide-Alkyne (Click Chemistry) | Triazole formation | Generally high (data for specific azide linkers can vary) | High stability, bioorthogonal reaction. |
| Maleimide-Thiol | Thioether bond | Variable (can be unstable) | Prone to retro-Michael reaction leading to payload exchange. |
| Hydrazone | Hydrazone bond | pH-dependent (cleavable in acidic environments) | Designed for release in the acidic environment of endosomes/lysosomes. |
| Dipeptide | Valine-Citrulline | High | Cleavable by lysosomal proteases like Cathepsin B. |
Table 2: Comparative In Vitro Cytotoxicity of ADCs with Different Linkers
| Linker-Payload | Target Cell Line | IC50 Value | Reference Compound IC50 |
| Azide-Linker-Payload (Conceptual) | HER2+ Cell Line | Expected to be in the nM range | Payload alone typically has a lower IC50. |
| Maleimide-MMAE | HER2+ Cell Line | 0.02 - 0.2 nM | MMAE alone: Potent |
| Dipeptide-MMAE | HER2+ Cell Line | nM range | MMAE alone: Potent |
Note: IC50 values are highly dependent on the antibody, payload, target antigen expression, and the specific cell line used. While specific IC50 data for this compound ADCs is not available, it is expected that a stable linkage would lead to potent, target-dependent cytotoxicity.
Experimental Protocols
Detailed methodologies are essential for the accurate characterization and comparison of bioconjugates. Below are protocols for key experiments in the evaluation of this compound bioconjugates.
Protocol 1: Synthesis of an Azide-Modified Antibody
This protocol describes the introduction of azide groups onto an antibody, preparing it for conjugation with an alkyne-functionalized payload via click chemistry.
Materials:
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4.
-
Azido-NHS ester (e.g., Azido-PEG4-NHS).
-
Dimethyl sulfoxide (DMSO).
-
Desalting columns.
Procedure:
-
Dissolve the Azido-NHS ester in DMSO to a stock concentration of 10 mM.
-
Add a 10-fold molar excess of the Azido-NHS ester solution to the antibody solution.
-
Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.
-
Remove the excess, unreacted Azido-NHS ester using a desalting column, exchanging the buffer to PBS.
-
Determine the concentration of the azide-modified antibody using a BCA protein assay.
Protocol 2: In Vitro Plasma Stability Assay
This assay is designed to assess the stability of the bioconjugate in plasma by measuring the amount of intact conjugate over time.
Materials:
-
This compound bioconjugate.
-
Human plasma.
-
PBS.
-
LC-MS system.
Procedure:
-
Incubate the this compound bioconjugate in human plasma at 37°C at a concentration of 1 mg/mL.
-
At various time points (e.g., 0, 24, 48, 96, and 168 hours), withdraw an aliquot of the plasma sample.
-
Immediately freeze the samples at -80°C to stop any further degradation.
-
For analysis, thaw the samples and use an affinity capture method (e.g., Protein A beads) to isolate the ADC from the plasma.
-
Analyze the captured ADC by liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker instability.
-
Calculate the half-life (t½) of the ADC in plasma by plotting the percentage of intact ADC against time.
Protocol 3: In Vitro Cytotoxicity Assay
This protocol determines the potency of the this compound bioconjugate against cancer cells.
Materials:
-
Target cancer cell line (e.g., HER2-positive SK-BR-3).
-
Control cancer cell line (e.g., HER2-negative MCF-7).
-
This compound bioconjugate.
-
Cell culture medium and supplements.
-
Cell viability reagent (e.g., CellTiter-Glo®).
Procedure:
-
Seed the target and control cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound bioconjugate in cell culture medium.
-
Add the diluted bioconjugate to the cells and incubate for 72-96 hours.
-
Measure cell viability using a suitable reagent according to the manufacturer's instructions.
-
Plot the percentage of cell viability against the logarithm of the bioconjugate concentration.
-
Calculate the IC50 value, which is the concentration of the bioconjugate that inhibits cell growth by 50%.
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and biological pathways.
Caption: Workflow for the synthesis and characterization of an this compound bioconjugate.
Caption: Generalized mechanism of action for an antibody-drug conjugate (ADC).
References
A Comparative Guide to Bioconjugation: N3-Pen-Dtpp (Azide-Alkyne Click Chemistry) vs. Traditional Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the covalent linking of molecules to proteins, peptides, and other biomolecules is a cornerstone of research and therapeutic development. The choice of conjugation chemistry is critical, impacting the homogeneity, stability, and functionality of the resulting bioconjugate. This guide provides an objective comparison of a modern click chemistry approach, exemplified by azide-containing reagents like N3-Pen-Dtpp, against two of the most established traditional bioconjugation methods: NHS ester chemistry and maleimide chemistry.
Introduction to Bioconjugation Chemistries
Bioconjugation is a pivotal process in the creation of advanced research tools and therapeutics, including antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and immobilized enzymes for biocatalysis. The ideal bioconjugation reaction is high-yielding, site-specific, forms a stable covalent bond, and proceeds under mild, biocompatible conditions without perturbing the structure and function of the biomolecule.
Traditional methods , such as those utilizing N-hydroxysuccinimide (NHS) esters and maleimides, have been the workhorses of bioconjugation for decades. They primarily target the naturally occurring functional groups on proteins, such as the primary amines of lysine residues and the thiols of cysteine residues.
Modern methods , such as the azide-alkyne cycloaddition "click chemistry," offer bioorthogonal reactions. This means they proceed with high specificity and are inert to the vast array of functional groups found in biological systems. The reagent this compound, containing an azide group, falls into this category and can be utilized in both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.[1][2]
Performance Comparison: this compound (Azide-Alkyne Click Chemistry) vs. Traditional Methods
The selection of a bioconjugation strategy is a trade-off between factors like specificity, reaction kinetics, and the need for protein engineering. The following table summarizes the key performance indicators of this compound (representing azide-alkyne click chemistry) versus traditional NHS ester and maleimide chemistries.
| Feature | NHS Ester Chemistry | Maleimide Chemistry | This compound (Azide-Alkyne Click Chemistry) |
| Target Residue | Primary amines (Lysine, N-terminus) | Thiols (Cysteine) | Non-native azide or alkyne groups |
| Specificity | Low to moderate (targets abundant lysine residues) | High (targets less abundant cysteine residues) | Very high (bioorthogonal reaction) |
| Reaction Speed | Fast (minutes to a few hours) | Very fast (minutes to a few hours)[3] | CuAAC: Fast (minutes to hours)[4] SPAAC: Moderate (hours) |
| Typical Yield | Moderate to high | High | Very high |
| Stability of Linkage | Stable amide bond | Stable thioether bond, but susceptible to retro-Michael addition[3] | Very stable triazole ring |
| Biocompatibility | Good | Good | CuAAC: Copper catalyst can be toxic to living cells. SPAAC: Excellent, no catalyst required. |
| Protein Engineering | Not required | Often requires introduction of cysteine residues for site-specificity. | Requires introduction of an azide or alkyne group. |
| Optimal pH | 7.2 - 8.5 | 6.5 - 7.5 | 4 - 12 (CuAAC), Physiological pH (SPAAC) |
Detailed Experimental Methodologies
Traditional Method 1: NHS Ester Chemistry
N-hydroxysuccinimide (NHS) esters react with primary amines on proteins to form stable amide bonds. This method is straightforward but often results in a heterogeneous mixture of conjugates due to the abundance of lysine residues on the protein surface.
Experimental Protocol: Labeling a Protein with an NHS Ester
-
Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.5 to a concentration of 1-10 mg/mL.
-
NHS Ester Preparation: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently stirring. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To stop the reaction, add a quenching buffer containing a high concentration of primary amines (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 15-30 minutes.
-
Purification: Remove unreacted NHS ester and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.
Traditional Method 2: Maleimide Chemistry
Maleimide chemistry targets the sulfhydryl group of cysteine residues, forming a stable thioether bond. Due to the lower abundance of cysteine compared to lysine, this method can offer greater site-specificity.
Experimental Protocol: Labeling a Protein with a Maleimide
-
Protein Preparation: Dissolve the protein in a degassed, amine-free buffer (e.g., PBS) at pH 6.5-7.5. If necessary, reduce any disulfide bonds by adding a 10-fold molar excess of a reducing agent like TCEP and incubating for 30 minutes at room temperature.
-
Maleimide Preparation: Dissolve the maleimide reagent in DMSO or DMF to a concentration of 10-20 mM immediately before use.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide solution to the protein solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Quench the reaction by adding a free thiol-containing compound like β-mercaptoethanol or cysteine to a final concentration of 10-20 mM.
-
Purification: Purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted maleimide and quenching reagent.
Modern Method: this compound (Azide-Alkyne Click Chemistry)
This compound is an azide-containing reagent that partakes in click chemistry reactions. This bioorthogonal approach requires the protein of interest to be functionalized with a corresponding alkyne group (or vice versa). This is typically achieved through the incorporation of an unnatural amino acid containing the alkyne or azide moiety.
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reactant Preparation: Dissolve the azide-containing protein and the alkyne-functionalized molecule in a suitable buffer (e.g., PBS, pH 7.4).
-
Catalyst Preparation: Prepare fresh stock solutions of a copper(II) source (e.g., CuSO₄), a copper-chelating ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate).
-
Conjugation Reaction: In a microcentrifuge tube, combine the azide-protein and alkyne-molecule. Add the copper/ligand solution, followed by the sodium ascorbate solution to reduce Cu(II) to the active Cu(I) species. Typical final concentrations are in the low millimolar range for the reactants and catalyst.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours.
-
Purification: Purify the bioconjugate using size-exclusion chromatography or another appropriate method to remove the copper catalyst and unreacted reagents.
Experimental Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Reactant Preparation: Dissolve the azide-containing protein in an aqueous buffer (e.g., PBS, pH 7.4). Dissolve the cyclooctyne-functionalized molecule (e.g., DBCO-fluorophore) in a compatible solvent like DMSO.
-
Conjugation Reaction: In a microcentrifuge tube, add the azide-protein solution. Then, add the cyclooctyne-molecule solution (typically 1.5-2 equivalents relative to the protein).
-
Incubation: Incubate the reaction at room temperature or 37°C for 1-24 hours.
-
Purification: Purify the conjugate using size-exclusion chromatography to remove any unreacted cyclooctyne.
Visualizing the Chemistries and Workflows
To further clarify the mechanisms and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Reaction Mechanisms
Caption: NHS ester reaction with a primary amine.
Caption: Maleimide reaction with a thiol.
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Experimental Workflow
Caption: General experimental workflow for bioconjugation.
Conclusion
The choice between this compound (azide-alkyne click chemistry) and traditional bioconjugation methods is highly dependent on the specific application.
-
NHS ester chemistry remains a viable option for applications where a heterogeneous product is acceptable and protein engineering is not feasible.
-
Maleimide chemistry offers a significant improvement in site-specificity by targeting cysteine residues and is a popular choice for creating more defined bioconjugates.
-
This compound and the associated azide-alkyne click chemistry represent the cutting edge of bioconjugation, providing unparalleled specificity and efficiency. For applications requiring absolute homogeneity and for in vivo studies where biocompatibility is paramount (in the case of SPAAC), click chemistry is the superior choice.
As the demand for precisely engineered bioconjugates continues to grow, particularly in the field of targeted therapeutics, the adoption of bioorthogonal chemistries like those enabled by this compound is expected to become increasingly widespread.
References
Comparative Stability Analysis of Triazole Linkages for Bioconjugation
A Guide for Researchers in Drug Development
The 1,2,3-triazole linkage, often formed via "click chemistry," has emerged as a cornerstone in the synthesis of complex bioconjugates due to its high efficiency and specificity. While the specific entity "N3-Pen-Dtpp" is not readily identified in existing scientific literature, this guide provides a comprehensive stability analysis of the 1,2,3-triazole linkage, a moiety central to modern drug development, and compares its performance against other common chemical linkages. This analysis is supported by established experimental data and detailed protocols to aid researchers in selecting the most appropriate conjugation strategies for their therapeutic candidates.
Quantitative Stability Data
The stability of a chemical linkage is paramount to the efficacy and safety of bioconjugates. The 1,2,3-triazole ring is renowned for its exceptional stability under a wide range of physiological and chemical conditions.[1][2] It is generally resistant to hydrolysis under both acidic and basic conditions, metabolic degradation by enzymes, and redox conditions.[1] This robustness makes it a superior choice for applications requiring long-term stability in biological environments.
Below is a comparative summary of the stability of the 1,2,3-triazole linkage against other common linkages used in bioconjugation.
| Linkage Type | Stability to Hydrolysis (pH 7.4) | Stability in Serum/Plasma | Stability to Reducing Agents (e.g., DTT, TCEP) | Notes |
| 1,2,3-Triazole | Highly Stable | Highly Stable | Highly Stable | Generally considered one of the most stable bioorthogonal linkages.[1][2] |
| Amide | Highly Stable | Generally Stable | Highly Stable | Susceptible to cleavage by specific proteases, which is a key difference from triazoles. |
| Ester | Prone to Hydrolysis | Rapidly Cleaved by Esterases | Stable | Often used for prodrug strategies where controlled release is desired. |
| Disulfide | Stable at Neutral pH | Cleaved by Thiols (e.g., Glutathione) | Readily Cleaved | Commonly used for intracellular drug delivery, leveraging the reducing environment of the cytoplasm. |
| Oxime | Generally Stable | Moderately Stable | Stable | Stability can be pH-dependent. |
| Thioether (from Maleimide) | Stable | Prone to Thiol Exchange | Stable | Can undergo retro-Michael reaction and exchange with serum proteins like albumin, leading to payload loss. |
Experimental Protocols
To ensure reproducible and comparable stability data, standardized experimental protocols are essential. The following are detailed methodologies for key experiments to assess the stability of chemical linkages in bioconjugates.
Protocol 1: Hydrolytic Stability Assessment
Objective: To determine the stability of the linkage in aqueous solutions at different pH values.
Materials:
-
Bioconjugate of interest
-
Phosphate-buffered saline (PBS) at pH 5.0, 7.4, and 9.0
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
-
Incubator or water bath at 37°C
-
Quenching solution (e.g., 10% trifluoroacetic acid)
Procedure:
-
Prepare stock solutions of the bioconjugate in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution into the different pH buffers to a final concentration of 1 mg/mL.
-
Incubate the solutions at 37°C.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each solution.
-
Immediately quench the reaction by adding the quenching solution.
-
Analyze the samples by HPLC to quantify the amount of intact bioconjugate remaining.
-
The degradation half-life (t½) at each pH can be calculated from the rate of disappearance of the parent compound.
Protocol 2: Stability in Human Serum
Objective: To evaluate the stability of the linkage in a biologically relevant matrix containing enzymes and other proteins.
Materials:
-
Bioconjugate of interest
-
Pooled human serum (or plasma)
-
Incubator at 37°C
-
Protein precipitation solution (e.g., acetonitrile or methanol)
-
Centrifuge
-
LC-MS/MS system for quantification
Procedure:
-
Pre-warm the human serum to 37°C.
-
Add the bioconjugate to the serum to a final concentration of 10 µM.
-
Incubate the mixture at 37°C with gentle agitation.
-
At various time points (e.g., 0, 1, 4, 8, 24, and 48 hours), withdraw an aliquot of the serum mixture.
-
Precipitate the serum proteins by adding 3 volumes of ice-cold protein precipitation solution.
-
Vortex the samples and incubate at -20°C for 30 minutes.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and analyze by LC-MS/MS to quantify the remaining intact bioconjugate.
-
Calculate the percentage of the bioconjugate remaining at each time point relative to the 0-hour sample.
Protocol 3: Stability to Reducing Agents
Objective: To assess the stability of the linkage in the presence of reducing agents, mimicking the intracellular environment.
Materials:
-
Bioconjugate of interest
-
PBS, pH 7.4
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
HPLC or LC-MS/MS system
Procedure:
-
Dissolve the bioconjugate in PBS to a final concentration of 1 mg/mL.
-
Prepare a stock solution of the reducing agent (e.g., 100 mM DTT).
-
Add the reducing agent to the bioconjugate solution to a final concentration of 10 mM.
-
Incubate the mixture at room temperature or 37°C.
-
At specified time intervals (e.g., 0, 30, 60, 120 minutes), take an aliquot of the reaction mixture.
-
Analyze the samples immediately by HPLC or LC-MS/MS to monitor the degradation of the bioconjugate.
-
Compare the degradation profile to a control sample without the reducing agent.
Visualizing Experimental Workflows and Logical Relationships
Diagrams are provided to illustrate a typical experimental workflow for a serum stability assay and to present a logical comparison of the stability of different chemical linkages.
Caption: Workflow for a typical serum stability assay.
Caption: Relative stability of common bioconjugation linkages.
References
A Comparative Guide to N3-Pen-Dtpp and Next-Generation Click Chemistry Reagents
For researchers and professionals in drug development and life sciences, the selection of appropriate bioorthogonal ligation chemistries is paramount for the success of their experiments. This guide provides an objective comparison of the azide-containing reagent N3-Pen-Dtpp with next-generation click chemistry reagents, focusing on the widely used strain-promoted alkyne-azide cycloaddition (SPAAC). Experimental data is presented to assist in making informed decisions for applications ranging from cellular imaging to bioconjugation.
Introduction to this compound and SPAAC Reagents
This compound is a versatile click chemistry reagent featuring an azide group. It can participate in both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the more biocompatible strain-promoted azide-alkyne cycloaddition (SPAAC).[1] The latter, being a metal-free click chemistry, has gained prominence for in vivo and in vitro applications where the cytotoxicity of copper catalysts is a concern.[2][3]
The efficiency of a SPAAC reaction is critically dependent on the strained cyclooctyne partner. This guide benchmarks the performance of this compound when paired with several next-generation cyclooctyne reagents, including:
-
BCN (Bicyclo[6.1.0]nonyne): A commonly used cyclooctyne known for its balance of reactivity and stability.[4]
-
DBCO (Dibenzocyclooctyne), also known as ADIBO: A widely adopted reagent with fast kinetics and good stability in aqueous environments.[5]
-
DIBO (4-Dibenzocyclooctynol): Known for its exceptionally fast reaction rates.
-
DIFO (Difluorinated Cyclooctyne): Features increased reactivity due to the presence of electron-withdrawing fluorine atoms.
Quantitative Performance Data
The selection of a SPAAC reagent pair is often dictated by the desired reaction kinetics. The following table summarizes the second-order rate constants for the reaction of an azide (such as the one in this compound) with various next-generation cyclooctynes.
| Cyclooctyne Reagent | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Characteristics |
| BCN | ~0.1 | Good balance of reactivity and hydrophilicity. |
| DBCO (ADIBO) | ~0.31 | Possesses fast kinetics and good stability in aqueous buffers. |
| DIBO | 0.17 | Reacts exceptionally fast; the hydroxyl group offers a handle for further functionalization. |
| DIFO | 0.076 | Increased reactivity due to electron-withdrawing fluorine atoms. |
Note: Reaction rates can be influenced by factors such as the specific azide used, solvent, pH, and temperature.
Experimental Protocols
Accurate determination of reaction kinetics is crucial for comparing the efficacy of different SPAAC reagents. The following are common methodologies used to measure second-order rate constants.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This technique allows for real-time monitoring of the SPAAC reaction progress.
Protocol:
-
Prepare solutions of the cyclooctyne and an excess of the azide (typically 2-12 equivalents) in a deuterated solvent (e.g., DMSO-d₆) at a known concentration.
-
Include an internal standard of known concentration (e.g., dimethyl sulfone) for quantitative analysis.
-
Initiate the reaction by mixing the cyclooctyne and azide solutions at a controlled temperature (e.g., 25 °C).
-
Acquire ¹H NMR spectra at regular time intervals.
-
Determine the concentration of the reactants and products at each time point by integrating their characteristic signals relative to the internal standard.
-
Plot the natural logarithm of the cyclooctyne concentration versus time. The slope of the resulting linear plot will be the pseudo-first-order rate constant (k_obs).
-
The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the azide in excess.
UV-Vis Spectroscopy
For cyclooctynes that possess a distinct chromophore, UV-Vis spectroscopy offers a sensitive method for monitoring reaction kinetics.
Protocol:
-
Prepare solutions of the cyclooctyne and the azide partner of known concentrations in a suitable buffer or solvent.
-
Initiate the reaction by mixing the two solutions in a cuvette at a controlled temperature.
-
Monitor the change in absorbance at a wavelength specific to the cyclooctyne over time.
-
The decrease in absorbance of the cyclooctyne corresponds to its consumption in the reaction.
-
Calculate the pseudo-first-order rate constant (k_obs) from the rate of absorbance change.
-
Determine the second-order rate constant (k₂) by dividing k_obs by the concentration of the azide in excess.
Visualizing the Workflow and Logic
To further aid in the understanding and selection of these reagents, the following diagrams illustrate the SPAAC reaction, a typical experimental workflow, and a decision-making process.
Caption: General mechanism of SPAAC.
Caption: Typical experimental workflow.
Caption: Reagent selection decision tree.
References
Safety Operating Guide
Navigating the Disposal of N3-Pen-Dtpp: A Guide to Safety and Compliance
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents are paramount for ensuring laboratory safety and environmental protection. This guide provides essential logistical and safety information for the disposal of N3-Pen-Dtpp, a click chemistry reagent.
Disclaimer: This document provides guidance based on available chemical information. However, a specific Safety Data Sheet (SDS) for this compound was not found in public databases. Researchers, scientists, and drug development professionals must consult the SDS provided by the supplier and their institution's Environmental Health & Safety (EH&S) department for site-specific protocols before handling or disposing of this substance.
Identifying this compound
This compound is identified as a click chemistry reagent that contains an azide group.[1][2] Such reagents are utilized for their ability to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing alkyne, DBCO, or BCN groups.[1][2] While the "N3" and "Pen" portions of the name likely refer to an azide group and a penicillin-derived structure, respectively, the "Dtpp" designation does not correspond to the provided molecular formula (C11H15N5O4) and may be a supplier-specific identifier.[2]
Essential Safety and Handling Precautions
Given the presence of an azide functional group, this compound should be handled with significant caution. Organic azides can be sensitive to heat, shock, and friction, potentially leading to explosive decomposition.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or glasses must be worn.
-
Hand Protection: Wear appropriate chemical-resistant gloves. For highly toxic azides, double gloving with silver shield gloves under nitrile gloves is recommended.
-
Skin and Body Protection: A laboratory coat is mandatory. Operations with potentially explosive azides require a blast shield.
-
Respiratory Protection: Work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as acids, strong oxidizing agents, and heavy metals. Azides can react with acids to form highly toxic and explosive hydrazoic acid.
-
Store in clearly labeled containers, preferably plastic, to avoid the formation of explosive metal azides.
Quantitative Data
Due to the absence of a specific Safety Data Sheet, a comprehensive table of physical and chemical properties for this compound cannot be provided. The following information is available from supplier data:
| Property | Value |
| Molecular Formula | C11H15N5O4 |
| Molecular Weight | 281.27 g/mol |
| CAS Number | 1867129-42-7 |
Source: MedChemExpress
Disposal Procedures
The proper disposal of this compound must be handled as hazardous chemical waste. The presence of the azide group and the penicillin-like structure necessitates specific disposal protocols to mitigate risks of explosion, toxicity, and environmental contamination.
General Workflow for Disposal:
The following diagram outlines a general decision-making process for the disposal of hazardous chemical waste like this compound.
Caption: General workflow for the proper disposal of this compound waste.
Step-by-Step Disposal Guidance:
-
Segregation: All waste containing this compound, including contaminated PPE, weighing papers, and pipette tips, must be segregated from other waste streams. Collect solid and liquid waste in separate, dedicated containers.
-
Containerization:
-
Use clearly labeled, non-metallic (e.g., plastic) containers for all azide-containing waste to prevent the formation of shock-sensitive metal azides.
-
Liquid waste containers must be leak-proof.
-
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste: Contains Azido Compound" and list all chemical constituents.
-
Prohibition of Drain Disposal: Under no circumstances should solutions containing azides be poured down the drain. This can lead to the formation of highly explosive metal azides in copper or lead plumbing.
-
Deactivation (Expert Consultation Required):
-
For dilute aqueous solutions of some inorganic azides, chemical deactivation using nitrous acid may be possible. This procedure is hazardous due to the generation of toxic gases and should only be performed by trained personnel in a chemical fume hood and with prior approval from EH&S.
-
-
Disposal of Antibiotic Component:
-
High-concentration antibiotic waste is considered hazardous chemical waste. Improper disposal can contribute to environmental contamination and the development of antibiotic-resistant bacteria.
-
Contaminated solid waste, such as culture plates, should be placed in designated biohazardous waste containers and autoclaved, if appropriate for the non-antibiotic components, before final disposal as chemical waste.
-
-
Final Disposal: All waste containing this compound must be disposed of through your institution's hazardous waste management program. This typically involves collection by a certified hazardous waste vendor.
By adhering to these guidelines and consulting with your institution's safety experts, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
References
Personal protective equipment for handling N3-Pen-Dtpp
Essential Safety and Handling Guide for N3-Pen-Dtpp
This guide provides essential safety protocols and logistical information for handling this compound. The following procedures are based on established best practices for managing azide compounds, a class of chemicals known for their potential toxicity and explosive nature. This information is intended for researchers, scientists, and drug development professionals to foster a safe laboratory environment.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound is readily available. The following guidance is synthesized from safety protocols for handling related azide compounds. A thorough risk assessment should be conducted by researchers and institutional safety officers prior to handling this chemical.
Personal Protective Equipment (PPE)
Consistent and proper use of PPE is the most critical line of defense when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Specification | Rationale |
| Hand Protection | Double-gloved nitrile exam gloves. For highly toxic azides, Silver shield gloves worn under nitrile gloves are recommended.[1][2] | Azides can be absorbed through the skin; double-gloving provides an additional layer of protection.[1] |
| Eye Protection | Chemical safety glasses or splash goggles.[1][2] A face shield should be worn in addition to goggles if there is a risk of splashes. | Protects against chemical splashes and potential explosions. |
| Body Protection | A fully buttoned lab coat is mandatory. For potential exposure, Tyvek sleeves or gowns are recommended. | Prevents skin contact with the compound. |
| Respiratory Protection | Work in a well-ventilated area or a certified chemical fume hood. | Minimizes inhalation exposure to potentially harmful vapors or aerosols. |
Engineering Controls
| Control Type | Specification | Rationale |
| Ventilation | All manipulations of this compound should be performed in a certified chemical fume hood. | Minimizes inhalation exposure and contains potential spills or reactions. |
| Blast Shield | A blast shield must be used for all azides that are known or suspected to be explosive. | Provides protection from potential explosions. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for the safe handling of this compound from receipt to disposal.
-
Preparation and Review:
-
Before starting any work, thoroughly review this guide and any other available safety information.
-
Ensure that a properly functioning chemical fume hood, eyewash station, and safety shower are readily accessible.
-
Line the work surface with absorbent, disposable bench paper.
-
-
Weighing and Solution Preparation:
-
Handle the solid compound using plastic or ceramic spatulas to avoid friction that could lead to decomposition. Never use metal spatulas.
-
When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.
-
-
Reaction Setup and Execution:
-
Conduct all reactions within a certified chemical fume hood.
-
If applicable, use a blast shield, especially when heating or concentrating the azide-containing solution.
-
Avoid using ground glass joints, as friction can potentially cause an explosion.
-
-
Storage:
-
Store this compound in a tightly sealed and clearly labeled container.
-
Keep it in a cool, dry, and well-ventilated area, away from incompatible materials such as acids, strong oxidizing agents, and heavy metals. Accidental mixing with acids can generate highly toxic and explosive hydrazoic acid.
-
Disposal Plan: Waste Management and Deactivation
Proper disposal of azide-containing waste is critical to prevent the formation of highly explosive heavy metal azides in plumbing.
-
Waste Collection:
-
Under no circumstances should this compound or its solutions be poured down the drain. Reaction with lead or copper in plumbing can lead to the accumulation of highly explosive metal azides.
-
Collect all liquid and solid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not mix azide waste with acidic waste in the same container.
-
-
Deactivation of Dilute Solutions (if applicable and permissible by institutional policy):
-
Dilute aqueous solutions (typically ≤5%) of some azides can be deactivated through chemical means. A common method involves the slow, controlled addition of an acidic solution of sodium nitrite to convert the azide to nitrogen gas.
-
This procedure must be performed in a chemical fume hood with appropriate shielding due to the formation of nitric oxide.
-
The reaction should be stirred, and the sodium nitrite solution should be added dropwise from an addition funnel.
-
After the reaction is complete, the solution should be neutralized before being collected as hazardous waste.
-
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of all this compound hazardous waste.
-
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
